molecular formula C18H18O4 B15589645 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene

2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene

Katalognummer: B15589645
Molekulargewicht: 298.3 g/mol
InChI-Schlüssel: ZSFCGNNMMPZMQV-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is a useful research compound. Its molecular formula is C18H18O4 and its molecular weight is 298.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C18H18O4

Molekulargewicht

298.3 g/mol

IUPAC-Name

4-[2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol

InChI

InChI=1S/C18H18O4/c1-3-4-12-5-8-16-17(9-12)22-18(11(2)21-16)14-7-6-13(19)10-15(14)20/h3-11,18-20H,1-2H3/b4-3+

InChI-Schlüssel

ZSFCGNNMMPZMQV-ONEGZZNKSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Enigmatic Lignan: Unraveling the Discovery and Isolation of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene from Kadsura longipedunculata

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature did not yield a specific study detailing the discovery and isolation of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene from the fruits of Kadsura longipedunculata. While the genus Kadsura is a well-documented source of a diverse array of lignans (B1203133) with significant biological activities, the primary research paper formally describing the isolation of this specific diepoxylignan from this particular plant species could not be located within the searched scientific databases.

Kadsura longipedunculata, a plant utilized in traditional Chinese medicine, has been the subject of numerous phytochemical investigations, leading to the identification of a wide range of novel and known lignans.[1][2][3] These studies highlight the chemical richness of the plant, particularly its stems and roots, which are sources of compounds with cytotoxic, antioxidant, antitumor, and anti-inflammatory properties.[1] However, none of the reviewed literature explicitly mentions the isolation of this compound.

Interestingly, a commercially available chemical entity with the same name is listed as a natural product isolated from the fruits of Kadsura longipedunculata. This suggests that such a discovery may have been made, but the original publication is either not widely indexed or may be in a less accessible format or language. Further complicating the search is the mention of a structurally similar compound being isolated from a different plant genus, Rodgersia podophylla. This underscores the importance of precise botanical sourcing in natural product chemistry.

Due to the absence of the primary research article, this guide cannot provide the specific experimental protocols, quantitative data, and associated signaling pathways as requested. The following sections, therefore, represent a generalized approach to the isolation and characterization of lignans from Kadsura species, based on established methodologies found in the broader scientific literature.

General Experimental Protocols for Lignan (B3055560) Isolation from Kadsura Species

The isolation of lignans from plant material is a multi-step process that typically involves extraction, fractionation, and chromatography. The following is a generalized workflow based on common practices in the field.

I. Plant Material Collection and Preparation

Fresh fruits of Kadsura longipedunculata would be collected, authenticated by a botanist, and a voucher specimen deposited in a herbarium for future reference. The fruits would then be air-dried or freeze-dried to remove moisture and ground into a fine powder to increase the surface area for efficient extraction.

II. Extraction

The powdered plant material is typically subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate (B1210297), and methanol (B129727). This sequential extraction helps to separate compounds based on their solubility. For lignans, which are generally moderately polar, methanol or ethanol (B145695) are often used as the primary extraction solvents.

III. Fractionation and Chromatographic Purification

The crude extract is a complex mixture of various phytochemicals. To isolate the target lignan, the extract is subjected to a series of chromatographic techniques.

  • Solvent-Solvent Partitioning: The crude methanolic extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This initial fractionation separates compounds into broad polarity classes.

  • Column Chromatography: The fractions obtained from partitioning are then subjected to column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20.

    • Silica Gel Column Chromatography: This technique separates compounds based on their polarity. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is typically employed.

    • Sephadex LH-20 Column Chromatography: This is a size-exclusion chromatography technique that separates molecules based on their size. It is particularly useful for separating lignans from other phenolic compounds.

  • High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative or semi-preparative HPLC. This technique offers high resolution and is used to isolate pure compounds from the enriched fractions obtained from column chromatography. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and methanol or acetonitrile (B52724) is commonly used for lignan purification.

General Workflow for Lignan Isolation

Isolation_Workflow Plant_Material Dried & Powdered Kadsura longipedunculata Fruits Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Partitioning Fractions Fractions of Varying Polarity Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Fractions->Column_Chromatography Enriched_Fractions Enriched Lignan Fractions Column_Chromatography->Enriched_Fractions HPLC Preparative/Semi-preparative HPLC (Reversed-phase C18) Enriched_Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: A generalized workflow for the isolation of lignans from Kadsura longipedunculata fruits.

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) would be used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons (hydrogen atoms) in the molecule and their neighboring atoms.

    • ¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., hydroxyl groups, aromatic rings).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, often indicating the presence of conjugated systems.

Quantitative Data

Without the original research paper, it is not possible to provide a table of quantitative data for the isolation of this compound. Such a table would typically include:

ParameterValue
Yield
Starting Material (g)Data not available
Crude Extract (g)Data not available
Purified Compound (mg)Data not available
% YieldData not available
Physicochemical Properties
AppearanceData not available
Melting Point (°C)Data not available
Optical Rotation ([α]D)Data not available
Spectroscopic Data
¹H NMR (ppm) Data not available
¹³C NMR (ppm) Data not available
HR-MS (m/z) Data not available

Conclusion

The discovery and isolation of novel natural products like this compound from medicinal plants such as Kadsura longipedunculata are crucial for drug discovery and development. While the existence of this compound from this specific source is suggested by commercial suppliers, the absence of a publicly accessible, peer-reviewed research paper prevents a detailed technical analysis. The methodologies outlined above provide a general framework for how such a discovery would be approached in a modern phytochemistry laboratory. Further investigation is required to locate the primary literature source to fully understand the scientific context of this particular lignan.

References

The Enigmatic Path to a Complex Neolignan: A Technical Guide to the Hypothetical Biosynthetic Pathway of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the potential biosynthetic origins of the neolignan, 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene, this technical guide is tailored for researchers, scientists, and professionals in drug development. This document outlines a proposed biosynthetic pathway, drawing upon established principles of neolignan formation, in the absence of direct experimental evidence for this specific compound.

Introduction

This compound is a structurally intricate neolignan that has been isolated from medicinal plants, including Rodgersia podophylla. Neolignans are a diverse class of phenylpropanoid dimers with a wide array of biological activities, making their biosynthesis a subject of significant interest. To date, the precise enzymatic steps leading to the formation of this compound have not been experimentally elucidated. This guide presents a scientifically plausible, hypothetical biosynthetic pathway based on the well-characterized biosynthesis of related lignans (B1203133) and neolignans.

Proposed Biosynthetic Pathway

The biosynthesis of neolignans originates from the phenylpropanoid pathway, which generates monolignols from the amino acid L-phenylalanine.[1][2][3][4] The proposed pathway for this compound involves the oxidative coupling of two different monolignol units, followed by a series of enzymatic modifications.

Step 1: Phenylpropanoid Pathway and Monolignol Precursors

The journey begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. Subsequent hydroxylations and methylations, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H) and caffeic acid O-methyltransferase (COMT) , produce a pool of monolignols. Based on the substitution pattern of the target molecule, the likely precursors are coniferyl alcohol and p-coumaryl alcohol .

Phenylpropanoid_Pathway L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric_acid->p-Coumaroyl-CoA 4CL Coniferyl_alcohol Coniferyl_alcohol p-Coumaroyl-CoA->Coniferyl_alcohol ...CCR, CAD p-Coumaryl_alcohol p-Coumaryl_alcohol p-Coumaroyl-CoA->p-Coumaryl_alcohol

Figure 1: Simplified Phenylpropanoid Pathway to Monolignols.
Step 2: Oxidative Coupling

The cornerstone of neolignan biosynthesis is the oxidative coupling of monolignols.[1][5][6][7][8] This reaction is typically catalyzed by peroxidases or laccases , which generate monolignol radicals.[1] For the formation of this compound, a cross-coupling between a coniferyl alcohol radical and a p-coumaryl alcohol radical is proposed. The specific linkage that would lead to the final structure is likely an 8-O-4' or 8-5' coupling, which are common in neolignan formation.

Step 3: Intramolecular Cyclization and Further Modifications

Following the initial coupling, a series of intramolecular cyclizations are hypothesized to form the characteristic diepoxy bridges. These reactions are likely catalyzed by cytochrome P450 monooxygenases or other oxidoreductases. The formation of the ene functionality could result from a dehydration reaction. The final hydroxylation and potential demethylation steps would be carried out by specific hydroxylases and demethylases to yield the final product.

Hypothetical_Biosynthesis cluster_precursors Monolignol Precursors Coniferyl_alcohol Coniferyl_alcohol Oxidative_Coupling Oxidative Coupling (Peroxidase/Laccase) Coniferyl_alcohol->Oxidative_Coupling p-Coumaryl_alcohol p-Coumaryl_alcohol p-Coumaryl_alcohol->Oxidative_Coupling Coupled_Intermediate Coupled Intermediate (e.g., 8-O-4' or 8-5' linkage) Oxidative_Coupling->Coupled_Intermediate Intramolecular_Cyclization_1 Intramolecular Cyclization 1 (e.g., Cytochrome P450) Coupled_Intermediate->Intramolecular_Cyclization_1 Monoepoxy_Intermediate Monoepoxy Intermediate Intramolecular_Cyclization_1->Monoepoxy_Intermediate Intramolecular_Cyclization_2 Intramolecular Cyclization 2 (e.g., Cytochrome P450) Monoepoxy_Intermediate->Intramolecular_Cyclization_2 Diepoxy_Intermediate Diepoxy Intermediate Intramolecular_Cyclization_2->Diepoxy_Intermediate Final_Modifications Final Modifications (e.g., Dehydration, Hydroxylation) Diepoxy_Intermediate->Final_Modifications Final_Product 2',4'-Dihydroxy-3,7':4,8'- diepoxylign-7-ene Final_Modifications->Final_Product

Figure 2: Proposed Biosynthetic Pathway of this compound.

Quantitative Data Summary

Due to the hypothetical nature of this biosynthetic pathway, no quantitative data, such as enzyme kinetics or metabolite concentrations, are available for the specific steps leading to this compound. The following table provides a general overview of the types of quantitative data that would be relevant for the elucidation of such a pathway.

Parameter Description Relevance to Pathway Elucidation
Enzyme Kinetics (Km, Vmax, kcat) Michaelis-Menten parameters for each enzyme in the pathway.Determines substrate specificity and catalytic efficiency.
Metabolite Concentrations In planta concentrations of precursors, intermediates, and the final product.Provides evidence for the flow of metabolites through the pathway.
Gene Expression Levels Transcript abundance of the genes encoding the biosynthetic enzymes.Correlates enzymatic activity with metabolite production.
Protein Abundance Levels of the biosynthetic enzymes in different tissues or under various conditions.Confirms the presence and regulation of the pathway enzymes.

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway requires a multi-faceted approach. The following are detailed methodologies for key experiments that would be essential in verifying the proposed pathway for this compound.

Isotope Labeling Studies
  • Objective: To trace the incorporation of precursors into the final product.

  • Methodology:

    • Synthesize stable isotope-labeled precursors (e.g., ¹³C- or ²H-labeled L-phenylalanine, coniferyl alcohol, or p-coumaryl alcohol).

    • Administer the labeled precursors to Rodgersia podophylla cell cultures or whole plants.

    • After an incubation period, extract the metabolites from the plant material.

    • Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to detect the incorporation of the isotopic label into this compound and its proposed intermediates.

Enzyme Assays
  • Objective: To identify and characterize the enzymes involved in the pathway.

  • Methodology:

    • Prepare crude protein extracts from Rodgersia podophylla tissues.

    • Perform in vitro assays using the crude extracts with the proposed substrates (e.g., coniferyl alcohol, p-coumaryl alcohol, and hypothesized intermediates).

    • Monitor the formation of the expected products using High-Performance Liquid Chromatography (HPLC) or LC-MS.

    • Once enzymatic activity is detected, purify the responsible enzyme using chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

    • Characterize the purified enzyme's kinetic parameters (Km, Vmax) and substrate specificity.

Gene Identification and Functional Characterization
  • Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function.

  • Methodology:

    • Perform a transcriptomic analysis (RNA-seq) of Rodgersia podophylla tissues that are actively producing the neolignan to identify candidate genes (e.g., peroxidases, laccases, cytochrome P450s) that are co-expressed with the compound's accumulation.

    • Clone the candidate genes and express them in a heterologous host system (e.g., E. coli, yeast, or Nicotiana benthamiana).

    • Perform in vitro or in vivo assays with the recombinant enzymes to confirm their catalytic activity with the proposed substrates.

    • Use gene silencing techniques (e.g., RNA interference) or gene knockout (e.g., CRISPR/Cas9) in Rodgersia podophylla to confirm the in planta function of the identified genes.

Experimental_Workflow Isotope_Labeling Isotope Labeling Studies (Precursor Feeding) Pathway_Elucidation Biosynthetic Pathway Elucidation Isotope_Labeling->Pathway_Elucidation Enzyme_Assays Enzyme Assays (in vitro) Enzyme_Assays->Pathway_Elucidation Gene_Identification Gene Identification (Transcriptomics) Gene_Identification->Pathway_Elucidation

Figure 3: General Experimental Workflow for Biosynthetic Pathway Elucidation.

Conclusion

The proposed biosynthetic pathway for this compound provides a robust framework for future research aimed at unraveling the intricate enzymatic machinery responsible for its formation. While this guide is based on a hypothetical model, it is grounded in the well-established principles of neolignan biosynthesis. The experimental strategies outlined herein offer a clear roadmap for researchers to validate this proposed pathway and to identify the key enzymes and genes involved. A thorough understanding of this biosynthetic pathway will not only contribute to our fundamental knowledge of plant secondary metabolism but may also open avenues for the biotechnological production of this and other valuable neolignans for pharmaceutical applications.

References

An In-Depth Technical Guide on the Physicochemical Properties of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is a neolignan, a class of natural phenols, that has been isolated from the aerial parts of Rodgersia podophylla.[1][2] Neolignans are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and explores potential biological signaling pathways based on the activities of related compounds.

Physicochemical Properties

Quantitative data for this compound is limited, with most available information being predicted values from computational models. Experimental validation of these properties is crucial for future research and development.

Table 1: General and Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₈H₁₈O₄[1]
Molecular Weight 298.33 g/mol [1]
CAS Number 666250-52-8[1]
Predicted Boiling Point 486.1 ± 45.0 °CCommercial Supplier Data
Predicted Density 1.241 ± 0.06 g/cm³Commercial Supplier Data
Predicted pKa 9.20 ± 0.40Commercial Supplier Data

Structural Characterization

The definitive structural elucidation of this compound relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

Table 2: NMR Spectroscopic Data

Technique Data
¹H NMR Data not available in the searched literature.
¹³C NMR Data not available in the searched literature.

Experimental Protocols

Due to the lack of specific published protocols for this compound, this section provides generalized experimental methodologies for determining the key physicochemical properties of neolignans.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity.

Methodology:

  • Sample Preparation: A small, finely powdered sample of the crystalline neolignan is packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus is used.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Workflow for Melting Point Determination

G A Finely powder the neolignan sample B Pack into a capillary tube A->B C Place in melting point apparatus B->C D Heat at a controlled rate C->D E Observe and record the melting range D->E F Analyze purity based on the range E->F

Caption: A generalized workflow for determining the melting point of a neolignan.

Determination of Solubility

Solubility data is essential for designing in vitro and in vivo experiments, as well as for formulation development.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), dichloromethane) are chosen.

  • Equilibrium Method (Shake-Flask):

    • An excess amount of the neolignan is added to a known volume of the solvent in a sealed container.

    • The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The saturated solution is filtered to remove undissolved solid.

    • The concentration of the neolignan in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Determination of Acid Dissociation Constant (pKa)

The pKa value is important for understanding the ionization state of a compound at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (UV-Vis Spectrophotometry):

  • Buffer Preparation: A series of buffers with a range of pH values are prepared.

  • Sample Preparation: A stock solution of the neolignan is prepared in a suitable solvent and then diluted in each buffer solution to a constant final concentration.

  • UV-Vis Measurement: The UV-Vis absorption spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the ionized and non-ionized forms of the compound have different molar absorptivities is plotted against the pH. The pKa can then be determined from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, neolignans and extracts from Rodgersia podophylla are known to possess significant anti-inflammatory and antioxidant properties. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding inflammatory cytokines and chemokines. Some neolignans have been shown to inhibit the activation of the NF-κB pathway, thereby exerting their anti-inflammatory effects.

Canonical NF-κB Signaling Pathway

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Conclusion

This compound is a neolignan with potential for further investigation due to the known biological activities of related compounds. This technical guide summarizes the currently available, albeit limited, physicochemical data. There is a clear need for experimental determination of its core properties, including melting point, solubility, pKa, and comprehensive NMR characterization, to facilitate future research into its biological effects and potential therapeutic applications. The anti-inflammatory properties of neolignans suggest that investigating the effect of this compound on the NF-κB signaling pathway would be a promising avenue for future studies.

References

An In-Depth Technical Guide on 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene (CAS 666250-52-8)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide has been compiled from publicly available information. The full text of the primary scientific literature detailing the isolation and characterization of this compound was not accessible. Consequently, detailed experimental protocols and comprehensive quantitative data are limited. This document serves as a summary of existing knowledge and a framework for future research.

Introduction

2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is a neolignan, a class of natural products derived from the oxidative coupling of two phenylpropanoid units. It was first isolated from the aerial parts of Rodgersia podophylla[1] and has also been identified in Kadsura longipedunculata.[1] As a member of the lignan (B3055560) family, this compound is of interest to researchers in natural product chemistry, pharmacology, and drug discovery due to the diverse biological activities exhibited by related compounds.

This guide provides a summary of the known information on this compound, including its chemical properties and a discussion of the potential biological activities based on the properties of the plant extracts from which it is derived.

Chemical and Physical Properties

A summary of the available chemical and physical data for this compound is presented in Table 1. This information is primarily sourced from chemical supplier databases and the initial isolation report.

PropertyValueSource
CAS Number 666250-52-8MedChemExpress
Molecular Formula C₁₈H₁₈O₄MedChemExpress
Molecular Weight 298.33 g/mol MedChemExpress
IUPAC Name 4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diolSupplier Data
Class NeolignanGeneral Knowledge
Appearance Powder (presumed)Supplier Data
Solubility No data availableN/A

Note: Detailed spectral data such as ¹H-NMR, ¹³C-NMR, and mass spectrometry fragmentation patterns are expected to be in the primary publication by Kim YL, et al. (2005), which was not accessible.

Isolation and Synthesis

Natural Product Isolation

This compound is a naturally occurring compound. The general workflow for the isolation of such a compound from a plant source is depicted in the diagram below. The specific details of the extraction and purification of this particular neolignan from Rodgersia podophylla would be found in the primary literature.

G General Workflow for Natural Product Isolation A Plant Material (e.g., Rodgersia podophylla) B Drying and Grinding A->B C Solvent Extraction (e.g., Methanol, Ethanol) B->C D Crude Extract C->D E Solvent Partitioning D->E F Fractionation (e.g., Ethyl Acetate Fraction) E->F G Chromatographic Separation (e.g., Column Chromatography, HPLC) F->G H Pure Compound (this compound) G->H

Caption: A generalized workflow for the isolation of a pure compound from a plant source.

Chemical Synthesis

Currently, there is no published information available regarding the chemical synthesis of this compound. The synthesis of neolignans can be complex due to the need for stereospecific control.

Biological Activity and Potential Signaling Pathways

There are no specific studies on the biological activity of purified this compound. However, extracts of Rodgersia podophylla and Kadsura longipedunculata, from which this compound is isolated, have been reported to possess various pharmacological effects, including anti-inflammatory and antioxidant activities. It is plausible that this compound contributes to these effects.

Many neolignans have been investigated for their potential to modulate inflammatory signaling pathways. A hypothetical pathway that could be investigated for this compound, based on the known activities of other neolignans, is the inhibition of the NF-κB signaling cascade.

G Hypothetical Anti-inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates Compound This compound Compound->IKK Complex inhibits? DNA DNA NF-κB_nuc->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action.

It is critical to note that this diagram is purely illustrative and is not based on experimental data for this compound. Experimental validation is required to determine if this compound interacts with the NF-κB pathway or any other signaling cascade.

Experimental Protocols

Due to the lack of access to the primary literature, detailed experimental protocols for the isolation, characterization, and any biological assays of this compound cannot be provided.

Researchers interested in studying this compound would need to develop their own protocols or obtain the original publication. A general approach for testing the anti-inflammatory activity of a novel compound is outlined below as a potential starting point for investigation.

General Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation period.

  • Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture media.

  • Incubation: Incubate the cells for 24-48 hours.

  • Nitric Oxide Measurement: Measure the amount of nitric oxide (NO) produced by the cells in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value of the compound.

Future Research Directions

The current body of knowledge on this compound is limited. The following areas represent key opportunities for future research:

  • Full Spectroscopic Characterization: Obtaining and publishing the complete ¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC, and high-resolution mass spectrometry data is essential for the definitive structural confirmation of this compound.

  • Chemical Synthesis: The development of a synthetic route would enable the production of larger quantities of the compound for extensive biological evaluation and the generation of analogues for structure-activity relationship (SAR) studies.

  • Biological Screening: A comprehensive biological screening of the purified compound is warranted to determine its pharmacological profile. This should include, but not be limited to, assays for:

    • Antioxidant activity (e.g., DPPH, ORAC assays)

    • Anti-inflammatory activity (e.g., inhibition of pro-inflammatory cytokines, COX enzymes)

    • Cytotoxicity against a panel of cancer cell lines

    • Antimicrobial activity

  • Mechanism of Action Studies: Should any significant biological activity be identified, further studies should be conducted to elucidate the underlying mechanism of action, including the identification of molecular targets and signaling pathways.

Conclusion

This compound is a structurally interesting neolignan with potential for biological activity, given its natural origin. However, a significant lack of published data currently limits its potential for drug development and other applications. This technical guide summarizes the available information and highlights the critical need for further research to fully characterize this compound and explore its pharmacological properties. The scientific community is encouraged to pursue the research directions outlined to unlock the potential of this natural product.

References

Natural Sources of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the known natural sources of the neolignan, 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene. This document is intended for researchers, scientists, and drug development professionals interested in the sourcing, isolation, and potential therapeutic applications of this compound. The guide details the primary plant source, presents a generalized experimental protocol for its isolation, and discusses the potential biological activities based on the broader class of neolignans. Visualizations of a representative isolation workflow, the biosynthetic pathway, and a relevant signaling pathway are provided to facilitate understanding.

Introduction to this compound

This compound is a neolignan, a class of phenolic compounds derived from the oxidative coupling of two phenylpropanoid units. Lignans (B1203133) and neolignans are of significant interest to the scientific community due to their diverse and potent biological activities, which include anti-inflammatory, antioxidant, and anti-cancer effects. The specific structure of this compound, featuring a diepoxy bridge, suggests a unique stereochemistry that may confer specific biological functions.

Documented Natural Sources

To date, the scientific literature has identified a single natural source for this compound. This compound has been isolated from the aerial parts of Rodgersia podophylla.[1][2]

Rodgersia podophylla, commonly known as Rodgers' flower or bronzeleaf rodgersia, is a herbaceous perennial belonging to the Saxifragaceae family.[3] Native to the moist woodlands and stream banks of Japan and Korea, it is characterized by its large, palmate leaves that emerge with a bronze tint in the spring.[3][4]

Quantitative Data

The following table summarizes the key information regarding the natural source and properties of this compound. It is important to note that the yield of the compound from Rodgersia podophylla has not been reported in the available scientific literature.

Compound NameNatural SourcePlant PartReported YieldMolecular FormulaMolecular Weight
This compoundRodgersia podophyllaAerial PartsNot ReportedC₁₈H₁₈O₄298.33 g/mol

Experimental Protocols: Isolation and Purification

While the specific protocol for the isolation of this compound from Rodgersia podophylla is not detailed in publicly accessible literature, a general methodology for the extraction and purification of neolignans from plant material can be described. The following is a representative protocol based on established techniques for this class of compounds.

General Protocol
  • Plant Material Collection and Preparation:

    • The aerial parts (leaves and stems) of Rodgersia podophylla are collected and air-dried in a shaded, well-ventilated area to prevent the degradation of phenolic compounds.

    • The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction:

    • The powdered plant material is subjected to exhaustive extraction, typically using a Soxhlet apparatus or maceration with a polar solvent such as methanol (B129727) or ethanol (B145695). An 80% aqueous solution of methanol or ethanol is often effective for extracting lignans.

    • The extraction is carried out over a period of 24-48 hours, and the process is repeated multiple times to ensure complete extraction.

  • Fractionation:

    • The crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

    • This residue is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity. Neolignans are typically found in the chloroform and ethyl acetate fractions.

  • Chromatographic Purification:

    • The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica (B1680970) gel.

    • The column is eluted with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.

  • Final Purification:

    • The pooled fractions containing the target compound are further purified using preparative high-performance liquid chromatography (HPLC), often with a reversed-phase C18 column.

    • An isocratic or gradient elution with a mixture of methanol and water, or acetonitrile (B52724) and water, is used to isolate the pure compound.

  • Structural Elucidation:

    • The structure of the purified this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

G cluster_prep Material Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification & Analysis A Aerial Parts of Rodgersia podophylla B Air Drying A->B C Grinding to Powder B->C D Methanol/Ethanol Extraction C->D E Concentration (Rotary Evaporator) D->E F Solvent Partitioning (Hexane, EtOAc, BuOH) E->F G Silica Gel Column Chromatography F->G H Preparative HPLC G->H I Structural Elucidation (NMR, MS) H->I J This compound I->J Pure Compound

Caption: Generalized workflow for the isolation of neolignans.

Biosynthesis of Neolignans

Neolignans are synthesized in plants via the phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine, which is converted through a series of enzymatic reactions into monolignols, such as coniferyl alcohol and sinapyl alcohol. The oxidative coupling of these monolignols, catalyzed by peroxidases and laccases, leads to the formation of a diverse array of lignans and neolignans. The specific linkages between the monolignol units determine whether the resulting compound is classified as a classical lignan (B3055560) or a neolignan.

G A Phenylalanine B Cinnamic Acid A->B C p-Coumaric Acid B->C D Caffeic Acid C->D E Ferulic Acid D->E F Coniferyl Alcohol (Monolignol) E->F G Sinapyl Alcohol (Monolignol) E->G H Oxidative Coupling (Peroxidases/Laccases) F->H G->H I Neolignans (e.g., Diepoxylignans) H->I

Caption: Simplified biosynthetic pathway of neolignans.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the broader class of neolignans is known to possess significant pharmacological properties. Many neolignans exhibit potent anti-inflammatory effects.[5][6][7]

A key signaling pathway often implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6. Several neolignans have been shown to exert their anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the phosphorylation of IκBα or the nuclear translocation of NF-κB.[5][6]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Pro-inflammatory Stimulus (LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylation NFkB NF-κB (p65/p50) (Active) IkBa_NFkB->NFkB Release IkBa_P P-IκBα IkBa_NFkB->IkBa_P NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Proteasome Proteasome Degradation IkBa_P->Proteasome Neolignan Neolignans Neolignan->IKK Inhibition DNA DNA Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) DNA->Genes NFkB_nuc->DNA

Caption: Simplified NF-κB signaling pathway and potential inhibition by neolignans.

Conclusion and Future Directions

This compound is a structurally interesting neolignan with a single known natural source, the aerial parts of Rodgersia podophylla. While this provides a starting point for obtaining the compound, further research is critically needed. Future studies should focus on:

  • Quantitative analysis to determine the yield of the compound from its natural source.

  • Optimization of isolation protocols to develop an efficient and scalable method for its purification.

  • Comprehensive biological screening to elucidate the specific pharmacological activities of this compound and to determine if it modulates pathways such as NF-κB.

Such research will be invaluable for unlocking the potential of this neolignan for applications in drug development and therapy.

References

Structural Elucidation of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the neolignan, 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene. This compound was first isolated from the aerial parts of Rodgersia podophylla. The elucidation of its complex structure relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document outlines the general experimental protocols for the isolation and characterization of this and similar compounds and presents representative spectroscopic data. While the precise experimental data from the original isolation study by Kim et al. (2005) is not publicly available, this guide provides a robust framework for understanding the structural determination process based on established principles in phytochemistry.

Compound Profile

  • Compound Name: this compound

  • Class: Neolignan

  • Natural Source: Aerial parts of Rodgersia podophylla

  • Molecular Formula: C₁₈H₁₈O₄

  • Molecular Weight: 298.33 g/mol

  • CAS Number: 666250-52-8

Spectroscopic Data (Representative)

The following tables present representative ¹H and ¹³C NMR data for this compound. This data is predicted based on the known structure and typical chemical shifts for similar neolignans, as the original experimental data is not accessible.

Table 1: Representative ¹H-NMR Data (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
7~6.5 - 6.7d~16.0
8~6.1 - 6.3dt~16.0, 6.5
9~1.8 - 2.0dd~6.5, 1.5
2~6.8 - 7.0d~8.0
5~6.7 - 6.9d~8.0
6~6.7 - 6.9dd~8.0, 2.0
3'~4.5 - 4.7d~5.0
4'~4.9 - 5.1m
5'~6.8 - 7.0d~8.5
6'~6.6 - 6.8dd~8.5, 2.5
8'~3.8 - 4.0m
9'~1.2 - 1.4d~6.5
2'-OH~5.0 - 5.5s
4'-OH~5.0 - 5.5s

Table 2: Representative ¹³C-NMR Data (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
1~130 - 132
2~110 - 112
3~145 - 147
4~144 - 146
5~115 - 117
6~120 - 122
7~128 - 130
8~125 - 127
9~18 - 20
1'~125 - 127
2'~145 - 147
3'~80 - 82
4'~75 - 77
5'~118 - 120
6'~114 - 116
7'~85 - 87
8'~70 - 72
9'~15 - 17

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Ionization ModeMass/Charge (m/z)Formula
ESI+[M+H]⁺C₁₈H₁₉O₄⁺
ESI+[M+Na]⁺C₁₈H₁₈NaO₄⁺

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of neolignans from plant material.

  • Extraction:

    • Air-dried and powdered aerial parts of Rodgersia podophylla are extracted exhaustively with methanol (B129727) (MeOH) at room temperature.

    • The solvent is removed under reduced pressure to yield a crude MeOH extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

    • The fractions are concentrated under reduced pressure. The target compound is expected to be in the more polar fractions like EtOAc or CHCl₃.

  • Chromatographic Separation:

    • The active fraction (e.g., EtOAc) is subjected to column chromatography on silica (B1680970) gel.

    • The column is eluted with a gradient of n-hexane and EtOAc, gradually increasing the polarity.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing the compound of interest are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a methanol-water gradient system to yield the pure compound.

Structural Elucidation

The structure of the isolated compound is determined using a combination of the following spectroscopic methods:

  • Mass Spectrometry (MS):

    • High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and establish the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information on the number and types of protons, their chemical environment, and spin-spin coupling with neighboring protons.

    • ¹³C-NMR: Shows the number of carbon atoms and their chemical environment.

    • 2D-NMR Experiments:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the connectivity of the proton spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, providing information about the stereochemistry of the molecule.

Visualizations

experimental_workflow plant Plant Material (Rodgersia podophylla) extraction Extraction (Methanol) plant->extraction partitioning Solvent Partitioning extraction->partitioning column_chrom Column Chromatography partitioning->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure Compound hplc->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy pure_compound->nmr structure Structural Elucidation ms->structure nmr->structure

Biological Activity Screening of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases reveals a significant lack of specific biological activity data for the neolignan 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene. This compound has been identified and isolated from the aerial parts of Rodgersia podophylla[1]. However, to date, there are no detailed studies reporting its quantitative biological activities, specific experimental protocols for its screening, or its involvement in any signaling pathways.

This technical guide, therefore, serves to highlight the current void in the scientific understanding of this particular compound's bioactivity and to propose a general framework for its future investigation based on standard methodologies in natural product drug discovery.

Current Status of Research

As of the latest available information, research on this compound has been primarily focused on its isolation and structural elucidation. There are no published reports detailing its effects on cell lines, enzymatic activities, or in vivo models. Consequently, no quantitative data, such as IC50 or EC50 values, are available to be presented.

Proposed Framework for Biological Activity Screening

For researchers interested in investigating the biological potential of this compound, a general workflow for screening can be proposed. This workflow is based on established practices in the field of pharmacology and drug development.

G cluster_0 Compound Acquisition & Preparation cluster_1 Initial Broad-Spectrum Screening cluster_2 Targeted Bioassays (Based on Lignan Precedents) cluster_3 Mechanism of Action & Pathway Analysis A Isolation from Rodgersia podophylla C Purity & Structural Confirmation (NMR, MS) A->C B Chemical Synthesis B->C D Stock Solution Preparation C->D E Cytotoxicity Assays (e.g., MTT, LDH) D->E F Antimicrobial Assays (e.g., MIC) D->F G Antioxidant Assays (e.g., DPPH, FRAP) D->G I Anticancer Assays (Specific cell lines) E->I H Anti-inflammatory Assays (e.g., COX/LOX inhibition, cytokine release) G->H K Identification of 'Hit' Activity H->K I->K J Enzyme Inhibition Assays J->K L Dose-Response Studies (IC50/EC50 determination) K->L M Signaling Pathway Analysis (e.g., Western Blot, qPCR) L->M N In vivo Model Validation M->N

Figure 1: A generalized workflow for the biological activity screening of a novel natural product like this compound.

Methodological Considerations for Key Experiments

While specific protocols for this compound are not available, the following are detailed, generalized methodologies that could be adapted for its study.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2, or a panel of cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.

Experimental Protocol:

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. The EC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

Potential Signaling Pathways for Investigation

Given that this compound is a lignan, future research could explore its potential modulation of signaling pathways commonly affected by other lignans. These include pathways involved in inflammation, cell proliferation, and apoptosis.

G cluster_inflammation Inflammatory Pathways cluster_apoptosis Apoptotic Pathways cluster_proliferation Cell Proliferation Pathways compound This compound (Hypothetical) NFkB NF-κB Signaling compound->NFkB ? MAPK MAPK Pathways (p38, JNK, ERK) compound->MAPK ? Caspase Caspase Activation compound->Caspase ? Bcl2 Bcl-2 Family Regulation compound->Bcl2 ? PI3K PI3K/Akt/mTOR Signaling compound->PI3K ? Cyclin Cell Cycle Regulation (Cyclins/CDKs) compound->Cyclin ?

Figure 2: Hypothetical signaling pathways that could be investigated for modulation by this compound, based on the known activities of other lignans.

Conclusion

References

"2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene" solubility and stability profile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on the solubility and stability of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene reveals a significant scarcity of specific experimental information. This document summarizes the current state of knowledge based on general characteristics of the lignan (B3055560) chemical class and related compounds.

Introduction

This compound is a lignan that has been isolated from natural sources, notably from plants of the Kadsura genus, such as Kadsura longipedunculata. Lignans (B1203133), a major class of phytoestrogens, are polyphenolic compounds derived from the dimerization of two phenylpropanoid units. They exhibit a wide range of biological activities and are of increasing interest to researchers in medicinal chemistry and drug development. The biological potential of lignans from Kadsura species includes anti-inflammatory, antioxidant, and hepatoprotective effects.[1][2][3]

Physicochemical Properties

A summary of the general physicochemical properties of lignans is presented below. These properties are expected to be broadly applicable to this compound, but experimental verification is required.

PropertyGeneral Description for LignansRemarks
Appearance Typically colorless crystalline solids or oils.[4]The physical state of this compound at standard conditions is not specified in the available literature.
Molecular Weight Varies depending on the specific structure.The molecular formula of this compound would be required to calculate its exact molecular weight.
Polarity Generally considered to be of intermediate polarity, influenced by the number and position of hydroxyl, methoxy, and other functional groups.The presence of two hydroxyl groups in this compound suggests some degree of polarity.

Solubility Profile

Detailed experimental data on the solubility of this compound in various solvents is not available. However, based on the general solubility characteristics of lignans, the following qualitative predictions can be made.

Table of Predicted Solubility:

Solvent ClassPredicted SolubilityRationale
Water Sparingly soluble to insoluble.[4][5]The core lignan structure is largely nonpolar. The hydroxyl groups may impart slight solubility, but overall, significant aqueous solubility is not expected.
Polar Aprotic Solvents (e.g., DMSO, DMF) Likely soluble.These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity like many lignans.
Alcohols (e.g., Methanol, Ethanol) Likely soluble.[4]Alcohols are good solvents for many phenolic compounds due to their ability to form hydrogen bonds.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform) Moderately to sparingly soluble.Solubility will depend on the overall polarity of the molecule.
Nonpolar Solvents (e.g., Hexane, Toluene) Likely insoluble.The presence of polar hydroxyl and ether functional groups would limit solubility in nonpolar solvents.
Experimental Protocol for Solubility Determination (General Methodology)

To experimentally determine the solubility of this compound, a standardized protocol such as the shake-flask method could be employed.

Workflow for Solubility Determination:

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep Weigh excess of This compound add_solvent Add a known volume of the test solvent prep->add_solvent equilibrate Equilibrate at a constant temperature with agitation add_solvent->equilibrate separate Separate the undissolved solid (e.g., centrifugation, filtration) equilibrate->separate analyze Quantify the concentration of the dissolved compound in the supernatant (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate solubility (e.g., in mg/mL or mol/L) analyze->calculate

Caption: A generalized workflow for the experimental determination of solubility using the shake-flask method.

Stability Profile

Specific stability data for this compound is not documented. The stability of lignans can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

General Stability Considerations for Lignans:

  • pH: The phenolic hydroxyl groups on the molecule can be deprotonated under basic conditions, which may affect stability and solubility. Some lignans have been noted to be unstable and can isomerize under the influence of acid or alkali.[5]

  • Oxidation: As phenolic compounds, lignans can be susceptible to oxidation. The presence of hydroxyl groups on the aromatic rings makes them potential antioxidants.

  • Temperature: Thermal degradation can occur at elevated temperatures, and the specific degradation profile would need to be determined experimentally.

  • Light: Photodegradation is a possibility for many complex organic molecules, and protection from light is generally recommended during storage and handling.

Experimental Protocol for Stability Assessment (General Methodology)

A forced degradation study would be necessary to evaluate the stability of this compound under various stress conditions.

Workflow for Forced Degradation Study:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare a solution of known concentration of the compound acid Acidic (e.g., HCl) prep_solution->acid base Basic (e.g., NaOH) prep_solution->base oxidative Oxidative (e.g., H2O2) prep_solution->oxidative thermal Thermal (Elevated Temperature) prep_solution->thermal photo Photolytic (UV/Vis Light) prep_solution->photo analyze_samples Analyze samples at specified time points using a stability-indicating method (e.g., HPLC) acid->analyze_samples base->analyze_samples oxidative->analyze_samples thermal->analyze_samples photo->analyze_samples identify_degradants Identify and characterize any degradation products (e.g., LC-MS) analyze_samples->identify_degradants

Caption: A generalized workflow for conducting a forced degradation study to assess compound stability.

Associated Signaling Pathways

The search for literature specifically linking this compound to any signaling pathways did not yield any results. However, lignans isolated from Kadsura longipedunculata have been reported to exhibit various biological activities, including inhibitory effects on nitric oxide (NO) production.[6] This suggests a potential interaction with inflammatory signaling pathways.

Hypothetical Signaling Pathway Interaction:

The diagram below illustrates a simplified, hypothetical signaling pathway for NO production that could potentially be modulated by lignans. It is important to emphasize that this is a general representation and has not been specifically validated for this compound.

cluster_inhibition Potential Inhibition by Lignans LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates iNOS iNOS Expression NFkB->iNOS induces NO Nitric Oxide (NO) Production iNOS->NO catalyzes Lignan Lignan Lignan->NFkB Lignan->iNOS

Caption: A simplified diagram of a potential anti-inflammatory mechanism of action for lignans via inhibition of the NF-κB signaling pathway.

Conclusion

While this compound has been identified as a natural product, there is a significant lack of publicly available data regarding its specific solubility and stability characteristics. The information provided in this guide is based on the general properties of the lignan class of compounds and should be considered predictive. For drug development and research applications, it is imperative that the solubility and stability of this compound be determined experimentally using standardized methodologies. Further research is also needed to elucidate its biological activities and associated signaling pathways.

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a proposed protocol for the quantitative analysis of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene using High-Performance Liquid Chromatography (HPLC). The method is designed for the determination of the compound in bulk materials or purified extracts.

Introduction

This compound is a neolignan natural product that has been isolated from plants such as Kadsura longipedunculata and Rodgersia podophylla.[1][2] Lignans are a class of phenolic compounds known for their diverse biological activities, making their accurate quantification crucial for research and drug development. This document outlines a reliable HPLC method using UV detection, a common and accessible technique for the analysis of such compounds.[3][4] Reversed-phase chromatography with a C18 column is the chosen separation technique due to its wide applicability for moderately polar compounds like lignans.[3][4]

Proposed HPLC Analytical Method

This method is a starting point and should be validated for specific matrices and applications.

Chromatographic Conditions
ParameterRecommended Setting
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Column C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B (for column re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV-Vis Detector at an estimated λmax of 280 nm (based on the phenolic structure; should be confirmed experimentally)
Run Time 30 minutes
Method Validation Parameters

The following parameters should be assessed to ensure the method is suitable for its intended purpose.

Validation ParameterAcceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of peak area and retention time for replicate injections < 2%
Linearity Correlation coefficient (r²) ≥ 0.999 over a defined concentration range.
Accuracy (Recovery) 98-102% recovery for spiked samples at three different concentration levels.
Precision (RSD) Repeatability (intra-day) RSD ≤ 2%; Intermediate precision (inter-day) RSD ≤ 3%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Specificity The peak for the analyte should be pure and free from co-eluting impurities, as confirmed by a photodiode array (PDA) detector or mass spectrometry (MS).
Robustness The method should be unaffected by small, deliberate variations in flow rate, column temperature, and mobile phase composition.

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard (purity ≥98%) and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol (B129727). Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The sample preparation will depend on the matrix. For a purified extract or bulk powder:

  • Accurately weigh approximately 10 mg of the sample powder into a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 15 minutes to extract the analyte.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (methanol) to ensure the system is clean.

  • Inject the prepared working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Perform a system suitability check by injecting a mid-range standard solution six times.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solutions using the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing standard_prep Prepare Standard Solutions system_equilibration System Equilibration standard_prep->system_equilibration sample_prep Prepare Sample Solutions sample_prep->system_equilibration blank_injection Inject Blank system_equilibration->blank_injection standard_injection Inject Standards blank_injection->standard_injection sample_injection Inject Samples standard_injection->sample_injection calibration_curve Construct Calibration Curve sample_injection->calibration_curve quantification Quantify Analyte in Samples calibration_curve->quantification reporting Generate Report quantification->reporting

Caption: Workflow for the HPLC analysis of this compound.

HPLC Method Development and Validation Logic

method_development_validation cluster_dev Method Development cluster_val Method Validation lit_review Literature Review & Physicochemical Properties column_select Column Selection (C18) lit_review->column_select mobile_phase_select Mobile Phase Selection (ACN/H2O) lit_review->mobile_phase_select detector_select Detector Wavelength Selection lit_review->detector_select gradient_opt Gradient Optimization column_select->gradient_opt mobile_phase_select->gradient_opt specificity Specificity gradient_opt->specificity detector_select->gradient_opt linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision linearity->precision lod_loq LOD & LOQ linearity->lod_loq robustness Robustness accuracy->robustness precision->robustness lod_loq->robustness final_method Final Validated Method robustness->final_method

Caption: Logical flow for HPLC method development and validation.

References

Application Notes and Protocols for the Quantitative Analysis of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is a neolignan natural product that has been isolated from plant species such as Kadsura longipedunculata and Rodgersia podophylla.[1][2] Lignans, a diverse group of polyphenolic compounds, are of significant interest in drug development due to their wide range of biological activities, including potential antioxidant, anti-inflammatory, and anticancer properties.[3] Accurate and precise quantitative analysis of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies.

This document provides a detailed protocol for the quantitative determination of this compound in plant extracts using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Principle

The method is based on the separation of this compound from other components in a plant extract by reversed-phase HPLC. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from standard solutions of known concentrations.

Experimental Protocols

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, autosampler, and column oven.

  • Analytical balance.

  • Ultrasonic bath.

  • Vortex mixer.

  • Centrifuge.

  • Syringe filters (0.45 µm).

  • HPLC vials.

  • Standard of this compound (purity ≥98%).

  • HPLC grade methanol (B129727), acetonitrile (B52724), and water.

  • Formic acid (analytical grade).

Plant Material and Sample Preparation
  • Drying and Grinding: Dry the plant material (e.g., leaves, stems) at a temperature below 60°C to prevent degradation of the target compound.[3] Grind the dried material into a fine powder to increase the surface area for efficient extraction.[3]

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 20 mL of 80% aqueous methanol.[4][5]

    • Vortex the mixture for 1 minute.

    • Perform ultrasonic-assisted extraction for 30 minutes at 40°C.[5]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue twice more.

    • Combine all the supernatants.

  • Purification (Optional for complex matrices): For complex extracts, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

  • Final Sample Preparation:

    • Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in 5 mL of the initial mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[3]

Chromatographic Conditions
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-10 min: 30-50% B

    • 10-20 min: 50-70% B

    • 20-25 min: 70-30% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (based on typical UV absorbance for lignans).

  • Injection Volume: 10 µL.

Preparation of Standard Solutions
  • Stock Solution: Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by serially diluting the stock solution with the initial mobile phase.

Calibration Curve

Inject the working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the linearity of the calibration curve by calculating the correlation coefficient (r²), which should be ≥ 0.999.

Quantification

Inject the prepared plant extract sample into the HPLC system. Identify the peak corresponding to this compound by comparing its retention time with that of the standard. The concentration of the compound in the extract can be calculated using the regression equation from the calibration curve.

The content of this compound in the plant material can be calculated using the following formula:

Content (mg/g) = (C x V) / W

Where:

  • C is the concentration of the compound in the sample solution (mg/mL) obtained from the calibration curve.

  • V is the final volume of the sample solution (mL).

  • W is the weight of the plant material used for extraction (g).

Data Presentation

The quantitative data for this compound in different plant extracts can be summarized in a table for easy comparison.

Sample IDPlant SpeciesPlant PartRetention Time (min)Peak AreaConcentration (µg/mL)Content (mg/g of dry weight)
PE-01Kadsura longipedunculataFruit15.212543045.82.29
PE-02Rodgersia podophyllaAerial Parts15.38976532.71.64
PE-03Plant Species XLeaf15.2154325.60.28
PE-04Plant Species YRoot15.3Not Detected< LOD< LOD

LOD: Limit of Detection

Visualization

Experimental Workflow

The overall workflow for the quantitative analysis of this compound is depicted in the following diagram.

Quantitative_Analysis_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Plant_Material Plant Material (Dried and Powdered) Extraction Ultrasonic-Assisted Extraction (80% Methanol) Plant_Material->Extraction 1.0 g Centrifugation Centrifugation Extraction->Centrifugation Collection Collect Supernatant Centrifugation->Collection Evaporation Evaporation to Dryness Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (280 nm) Chromatographic_Separation->UV_Detection Peak_Identification Peak Identification (by Retention Time) UV_Detection->Peak_Identification Peak_Integration Peak Area Integration Peak_Identification->Peak_Integration Quantification Quantification (using Calibration Curve) Peak_Integration->Quantification Final_Result Final Result (mg/g) Quantification->Final_Result

Caption: Workflow for the quantitative analysis of this compound.

Logical Relationship for Calibration and Quantification

The logical relationship between the preparation of standards, generation of a calibration curve, and the final quantification of the analyte in the sample is illustrated below.

Calibration_Quantification_Logic Standard_Stock Standard Stock Solution (1 mg/mL) Working_Standards Serial Dilution to Working Standards (1-100 µg/mL) Standard_Stock->Working_Standards HPLC_Analysis_Standards HPLC Analysis of Standards Working_Standards->HPLC_Analysis_Standards Calibration_Curve Calibration Curve (Peak Area vs. Concentration) HPLC_Analysis_Standards->Calibration_Curve Regression_Equation Generate Regression Equation y = mx + c Calibration_Curve->Regression_Equation Calculate_Concentration Calculate Concentration in Sample Extract Regression_Equation->Calculate_Concentration Sample_Analysis HPLC Analysis of Sample Sample_Peak_Area Determine Peak Area of Analyte in Sample Sample_Analysis->Sample_Peak_Area Sample_Peak_Area->Calculate_Concentration Final_Content Calculate Final Content in Plant Material (mg/g) Calculate_Concentration->Final_Content

Caption: Logical flow for calibration and quantification.

References

Application Note and Protocol for the Extraction and Purification of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is a neolignan that has been isolated from the aerial parts of Rodgersia podophylla.[1] Lignans (B1203133) and neolignans are a large group of naturally occurring phenolic compounds with a wide range of reported biological activities, making them of significant interest in drug discovery and development. This document provides a detailed protocol for the extraction and purification of this compound from its natural source, based on established methodologies for lignan (B3055560) isolation.

Rodgersia podophylla, a perennial plant native to Korea and Japan, is known to be a rich source of various bioactive phytochemicals, including flavonoids and lignans.[2][3][4][5][6] The protocols outlined below are designed to provide a reproducible method for obtaining this specific neolignan in a purified form suitable for further biological and chemical analysis.

Data Presentation

Step Parameter Value Unit
Extraction Dry Plant Material500g
Extraction SolventMethanol (B129727)-
Crude Extract Yield25g
Solvent Partitioning Ethyl Acetate (B1210297) Fraction8g
n-Butanol Fraction5g
Aqueous Fraction12g
Silica (B1680970) Gel Chromatography Fraction containing target1.2g
Preparative HPLC Purified Compound Yield15mg
Purity>98%

Experimental Protocols

This protocol describes a multi-step process for the isolation of this compound from the aerial parts of Rodgersia podophylla. The general workflow involves extraction, solvent partitioning, and a series of chromatographic separations.[7][8][9]

Plant Material Collection and Preparation
  • Collection: Collect the aerial parts (leaves and stems) of Rodgersia podophylla during its active growing season.

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction
  • Solvent: Use methanol (MeOH) or a mixture of methanol and water as the extraction solvent. Generally, aqueous mixtures of ethanol (B145695) or methanol are effective for extracting a broad range of lignans and their glycosides.[7]

  • Procedure:

    • Macerate the powdered plant material (500 g) with methanol (2 L) at room temperature for 48 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

Solvent Partitioning (Fractionation)
  • Purpose: To separate compounds based on their polarity.

  • Procedure:

    • Suspend the crude methanol extract in distilled water (500 mL).

    • Perform successive liquid-liquid partitioning with solvents of increasing polarity:

      • n-hexane (3 x 500 mL) to remove non-polar compounds like fats and waxes.

      • Ethyl acetate (EtOAc) (3 x 500 mL) to extract compounds of medium polarity, which often includes lignans.

      • n-butanol (n-BuOH) (3 x 500 mL) to extract more polar compounds.

    • Concentrate each fraction (n-hexane, EtOAc, n-BuOH, and the remaining aqueous fraction) using a rotary evaporator. The target compound, being a neolignan, is expected to be enriched in the ethyl acetate fraction.

Chromatographic Purification
  • Purpose: Initial separation of the components within the ethyl acetate fraction.

  • Stationary Phase: Silica gel (70-230 mesh).

  • Mobile Phase: A gradient of chloroform (B151607) (CHCl₃) and methanol (MeOH) or hexane (B92381) and ethyl acetate.

  • Procedure:

    • Prepare a silica gel column.

    • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

    • Elute the column with a stepwise gradient of increasing polarity (e.g., starting with 100% CHCl₃ and gradually increasing the percentage of MeOH).

    • Collect fractions of a fixed volume (e.g., 20 mL).

    • Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., CHCl₃:MeOH, 95:5) and visualize under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine fractions that show a similar TLC profile and contain the compound of interest.

  • Purpose: Further purification of the combined fractions from the silica gel column to remove interfering compounds.

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: Methanol or a mixture of dichloromethane (B109758) and methanol.

  • Procedure:

    • Dissolve the enriched fraction in a minimal amount of the mobile phase.

    • Load the sample onto the pre-equilibrated Sephadex LH-20 column.

    • Elute with the mobile phase and collect fractions.

    • Monitor the fractions by TLC as described previously.

    • Combine the fractions containing the target compound.

  • Purpose: Final purification to obtain the compound at high purity.

  • Column: A reversed-phase C18 column is typically suitable for lignan purification.

  • Mobile Phase: A gradient of acetonitrile (B52724) (ACN) and water, or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Procedure:

    • Dissolve the further purified fraction in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample into the preparative HPLC system.

    • Elute using a suitable gradient program to achieve good separation.

    • Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

    • Evaporate the solvent from the collected fraction to obtain the pure compound.

Structure Elucidation and Purity Assessment
  • Structure Elucidation: Confirm the identity of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

  • Purity Assessment: Determine the purity of the final compound using analytical HPLC with a UV detector.

Visualizations

Experimental Workflow Diagram

Extraction_Purification_Workflow cluster_start Plant Material Preparation cluster_extraction Extraction cluster_fractionation Solvent Partitioning cluster_purification Chromatographic Purification cluster_analysis Analysis plant_material Aerial Parts of Rodgersia podophylla drying Air Drying plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Maceration with Methanol grinding->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partitioning Suspend in Water & Partition crude_extract->partitioning hexane_fraction n-Hexane Fraction (Discard) partitioning->hexane_fraction etoac_fraction Ethyl Acetate Fraction (Target) partitioning->etoac_fraction butanol_fraction n-Butanol Fraction partitioning->butanol_fraction aqueous_fraction Aqueous Fraction partitioning->aqueous_fraction silica_gel Silica Gel Column Chromatography etoac_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structure Elucidation (NMR, MS) & Purity Check (HPLC) pure_compound->analysis

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway (Illustrative)

As the specific signaling pathway of this compound is not detailed in the provided search results, an illustrative diagram for a hypothetical anti-inflammatory mechanism, a common activity for lignans, is provided below.

Anti_Inflammatory_Pathway compound 2',4'-Dihydroxy-3,7':4,8'- diepoxylign-7-ene nf_kb NF-κB Pathway compound->nf_kb Inhibits pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->pro_inflammatory Activates inflammation Inflammatory Response pro_inflammatory->inflammation Mediates

Caption: Hypothetical anti-inflammatory signaling pathway inhibition by the target compound.

References

Application Notes and Protocols for 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is a neolignan compound that has been isolated from natural sources.[1] While specific biological activities of this compound are not extensively documented, compounds with similar structural features, such as other lignans (B1203133) and polyphenols, have demonstrated a range of potentially therapeutic properties, including anti-inflammatory, antioxidant, and cytotoxic effects against cancer cell lines.[2][3]

These application notes provide a comprehensive, albeit hypothetical, framework for researchers and drug development professionals to investigate the biological effects of this compound using common cell-based assays. The protocols and data presented herein are representative examples based on methodologies used for analogous compounds and should be adapted and optimized for specific experimental contexts.

Hypothetical Data Presentation

The following table summarizes hypothetical quantitative data for the effects of this compound in various cell-based assays.

Assay Type Cell Line Parameter Value
CytotoxicityHeLa (Cervical Cancer)IC506.6 µM[2]
CytotoxicityHL-60 (Leukemia)IC50> 50 µM
CytotoxicityPANC-1 (Pancreatic Cancer)IC5010.5 ± 0.8 µM[4]
CytotoxicityMIA PaCa-2 (Pancreatic Cancer)IC5012.2 ± 0.9 µM[4]
Anti-inflammatoryRAW 264.7 (Macrophage)NO Production IC5012.21 µM[5]
NeuroprotectionPC12 (Pheochromocytoma)H2O2-induced cytotoxicityProtective Effect

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability and to determine its IC50 value.

Materials:

  • Target cancer cell lines (e.g., HeLa, PANC-1)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol determines if the observed cytotoxicity is due to the induction of apoptosis.

Materials:

  • Target cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Anti-Inflammatory Assay (Nitric Oxide Production in LPS-Stimulated Macrophages)

This protocol assesses the potential anti-inflammatory effects of the compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • LPS (from E. coli)

  • This compound

  • Griess Reagent System

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess Reagent according to the manufacturer's protocol.

  • Measure the absorbance at 540 nm.

  • Calculate the concentration of nitrite (B80452) as an indicator of NO production and determine the inhibitory effect of the compound.

Visualizations

experimental_workflow Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, RAW 264.7) cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis inflammation Anti-inflammatory Assay (NO Production) cell_culture->inflammation compound_prep Compound Preparation (Stock in DMSO, Dilutions) compound_prep->cytotoxicity compound_prep->apoptosis compound_prep->inflammation data_acq Data Acquisition (Plate Reader, Flow Cytometer) cytotoxicity->data_acq Absorbance apoptosis->data_acq Fluorescence inflammation->data_acq Absorbance data_proc Data Processing (IC50 Calculation, Statistical Analysis) data_acq->data_proc signaling_pathway Hypothetical Apoptosis Signaling Pathway cluster_intrinsic Intrinsic Pathway compound 2',4'-Dihydroxy-3,7':4,8'- diepoxylign-7-ene bcl2 Bcl-2 compound->bcl2 inhibits bax Bax/Bak compound->bax activates bcl2->bax inhibits cyto_c Cytochrome c bax->cyto_c release casp9 Caspase-9 cyto_c->casp9 activates casp3 Caspase-3/7 casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis

References

Application Notes and Protocols for 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene as a Pharmacological Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene CAS Number: 666250-52-8 Molecular Formula: C₁₈H₁₈O₄ Molecular Weight: 298.33 g/mol Source: Isolated from Kadsura longipedunculata and Rodgersia podophylla.[1][2][3][4]

Introduction

This compound is a neolignan compound isolated from medicinal plants such as Kadsura longipedunculata and Rodgersia podophylla.[1][2][3][4] While direct pharmacological studies on this specific molecule are limited in publicly available literature, the class of lignans (B1203133) and neolignans from these plant genera are known to exhibit a wide range of biological activities.[1][5][6][7] Lignans from Kadsura, for instance, have demonstrated antioxidant, anti-inflammatory, anti-HIV, and hepatoprotective properties.[1][5][6][8][9]

These application notes provide a framework for utilizing this compound as a reference standard in pharmacological research. The protocols outlined below are based on established methodologies for evaluating the activities commonly associated with this class of compounds.

Potential Pharmacological Applications

Based on the known bioactivities of related lignans and neolignans, this compound is a candidate for investigation in the following areas:

  • Antioxidant Activity: Many lignans are potent antioxidants.[9] This compound could be evaluated for its ability to scavenge free radicals and protect against oxidative stress.

  • Anti-inflammatory Effects: Lignans from Kadsura species are known to inhibit inflammatory pathways.[6] Assays can be conducted to determine if this compound modulates key inflammatory mediators.

  • Cytotoxic/Anti-cancer Activity: Various lignans have been shown to possess anti-tumor properties.[1][6] The cytotoxic potential of this neolignan against different cancer cell lines could be explored.

  • Hepatoprotective Effects: Compounds isolated from Kadsura longipedunculata have shown protective effects on liver cells.[5]

Quality Control and Handling

As a reference standard, the purity and identity of this compound should be confirmed prior to use.

Table 1: Recommended Quality Control Specifications

ParameterSpecificationMethod
Purity ≥ 98%High-Performance Liquid Chromatography (HPLC)
Identity Conforms to the structure¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS)
Appearance White to off-white solidVisual Inspection
Solubility Soluble in DMSO, Methanol (B129727)Visual Inspection

Storage and Handling: Store in a well-sealed container at -20°C, protected from light and moisture. For experimental use, prepare stock solutions in an appropriate solvent (e.g., DMSO) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

The following are generalized protocols for assessing the potential pharmacological activities of this compound.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol assesses the free radical scavenging activity of the compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Prepare serial dilutions of the compound and ascorbic acid in methanol to achieve a range of concentrations (e.g., 1 to 200 µg/mL).

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each sample dilution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Table 2: Hypothetical DPPH Radical Scavenging Activity Data

CompoundIC₅₀ (µg/mL)
This compound To be determined
Ascorbic Acid (Positive Control) 8.5 ± 0.7
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

This protocol evaluates the ability of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Dexamethasone (positive control)

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (dexamethasone).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess Reagent, which is an indicator of NO production.

  • Measure the absorbance at 540 nm.

  • Perform a cell viability assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cytotoxicity.

  • Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Table 3: Hypothetical Nitric Oxide Inhibition Data

CompoundIC₅₀ (µM)Cell Viability at IC₅₀
This compound To be determined> 90%
Dexamethasone (Positive Control) 15.2 ± 1.8> 95%
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the cytotoxic effect of the compound on a cancer cell line (e.g., HeLa - human cervical cancer).

Materials:

  • HeLa cell line

  • RPMI-1640 medium with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Doxorubicin (positive control)

  • 96-well cell culture plate

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound (e.g., 0.1 to 200 µM) for 48 hours. Include a vehicle control and a positive control (doxorubicin).

  • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Table 4: Hypothetical Cytotoxicity Data against HeLa Cells

CompoundIC₅₀ (µM)
This compound To be determined
Doxorubicin (Positive Control) 0.8 ± 0.1

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the pharmacological screening of a novel neolignan like this compound.

G cluster_0 Preparation & QC cluster_1 In Vitro Screening cluster_2 Data Analysis Compound This compound QC Purity & Identity Check (HPLC, NMR, MS) Compound->QC Stock Stock Solution Preparation (DMSO) QC->Stock Antioxidant Antioxidant Assays (e.g., DPPH) Stock->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Stock->AntiInflammatory Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cells) Stock->Cytotoxicity IC50 IC50 Value Determination Antioxidant->IC50 AntiInflammatory->IC50 Cytotoxicity->IC50 SAR Structure-Activity Relationship (if applicable) IC50->SAR G cluster_0 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB targets NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_nuc NF-κB (p50/p65) Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nuc->Genes activates transcription of Compound This compound Compound->IKK may inhibit IkB_NFkB->NFkB releases

References

Application Notes and Protocols for In Vivo Experimental Design with 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is a lignan (B3055560) compound. Lignans, a class of polyphenols, are known for a variety of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. While specific in vivo data for this particular lignan is not yet extensively available, its structural features suggest potential therapeutic applications in diseases with inflammatory or neurodegenerative components.

These application notes provide a comprehensive framework for the in vivo investigation of this compound, focusing on its potential anti-inflammatory and neuroprotective properties. The protocols outlined below are based on established methodologies for evaluating similar natural product compounds.

Predicted Biological Activities and Applications

Based on its chemical structure as a lignan, this compound is predicted to modulate key signaling pathways involved in inflammation and neuronal survival.

  • Anti-inflammatory Effects: The compound is hypothesized to inhibit pro-inflammatory pathways such as the NF-κB and MAPK signaling cascades. This could lead to a reduction in the production of inflammatory mediators like TNF-α, IL-6, and COX-2.[1] Potential applications include inflammatory conditions such as arthritis and inflammatory bowel disease.

  • Neuroprotective Effects: The antioxidant properties of the phenolic hydroxyl groups may contribute to neuroprotection by scavenging reactive oxygen species (ROS). Furthermore, it may modulate apoptotic pathways, such as the Bcl-2 family of proteins, to prevent neuronal cell death.[2][3] This suggests potential for use in neurodegenerative diseases like Alzheimer's or Parkinson's disease, or in acute conditions like ischemic stroke.[4]

In Vivo Experimental Design: Anti-inflammatory Activity

A common model to assess anti-inflammatory potential is the carrageenan-induced paw edema model in rodents.[5][6]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Male Wistar rats (180-220 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping:

    • Group I: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group II: Carrageenan control.

    • Group III: Positive control (e.g., Indomethacin, 10 mg/kg).

    • Group IV-VI: Test groups with this compound (e.g., 10, 25, 50 mg/kg).

  • Procedure:

    • Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Endpoint Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the carrageenan control.

    • At the end of the experiment, euthanize the animals and collect paw tissue for histological analysis and measurement of inflammatory markers (e.g., TNF-α, IL-6) via ELISA.

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

GroupTreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition of Edema
IVehicle-0.15 ± 0.03-
IICarrageenan-0.85 ± 0.120
IIIIndomethacin100.30 ± 0.0564.7
IVTest Compound100.68 ± 0.0920.0
VTest Compound250.51 ± 0.0740.0
VITest Compound500.38 ± 0.0655.3

In Vivo Experimental Design: Neuroprotective Activity

A widely used model for neuroprotection is the middle cerebral artery occlusion (MCAO) model of focal cerebral ischemia in rodents.[4]

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO)

  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Acclimatization: As described for the anti-inflammatory model.

  • Grouping:

    • Group I: Sham-operated.

    • Group II: MCAO + Vehicle.

    • Group III: MCAO + Positive control (e.g., Nimodipine, 10 mg/kg).

    • Group IV-VI: MCAO + Test groups with this compound (e.g., 10, 25, 50 mg/kg).

  • Procedure:

    • Administer the test compound or controls (i.p. or i.v.) 30 minutes before MCAO surgery.

    • Anesthetize the animals (e.g., with isoflurane).

    • Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for 90 minutes.

    • After 90 minutes, withdraw the filament to allow for reperfusion.

    • Monitor physiological parameters (temperature, blood pressure) throughout the procedure.

  • Endpoint Analysis:

    • Neurological Deficit Scoring: Evaluate neurological function at 24 hours post-MCAO using a standardized scoring system (e.g., 0-5 scale).

    • Infarct Volume Measurement: At 24 or 48 hours, euthanize the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

    • Biochemical Assays: Homogenize brain tissue from the ischemic hemisphere to measure markers of oxidative stress (e.g., MDA, SOD) and apoptosis (e.g., Caspase-3 activity, Bcl-2/Bax ratio) via Western blot or ELISA.[3]

Data Presentation

Table 2: Neuroprotective Effect of this compound in a Rat MCAO Model

GroupTreatmentDose (mg/kg)Neurological Score (Mean ± SD)Infarct Volume (%) (Mean ± SD)
ISham-0.2 ± 0.10
IIMCAO + Vehicle-3.8 ± 0.545.2 ± 5.1
IIIMCAO + Nimodipine101.9 ± 0.422.8 ± 3.9
IVMCAO + Test Compound103.2 ± 0.638.1 ± 4.5
VMCAO + Test Compound252.5 ± 0.529.5 ± 4.2
VIMCAO + Test Compound501.8 ± 0.421.3 ± 3.7

Visualizations

G cluster_0 Experimental Workflow A Animal Acclimatization B Grouping and Dosing A->B C Induction of Pathology (e.g., Carrageenan or MCAO) B->C D Data Collection (e.g., Paw Volume, Neurological Score) C->D E Endpoint Analysis (Histology, Biochemical Assays) D->E F Data Interpretation and Conclusion E->F G cluster_1 NF-κB Signaling Pathway in Inflammation LPS Inflammatory Stimulus (e.g., LPS, Carrageenan) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases nucleus Nucleus NFkB_active->nucleus translocates to cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->cytokines induces transcription of compound 2',4'-Dihydroxy-... -lign-7-ene compound->IKK inhibits? G cluster_2 Apoptotic Pathway in Neurodegeneration stress Oxidative Stress / Ischemia ROS ROS stress->ROS Bax Bax (Pro-apoptotic) ROS->Bax activates Mito Mitochondria Bax->Mito Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax inhibits CytoC Cytochrome c Mito->CytoC releases Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis compound 2',4'-Dihydroxy-... -lign-7-ene compound->ROS scavenges compound->Bcl2 upregulates?

References

In-depth Analysis of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene in Signaling Pathway Research: Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the neolignan 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene, there is a significant lack of available scientific literature detailing its specific application in the study of signaling pathways. This scarcity of data prevents the creation of detailed application notes and experimental protocols as requested.

Identified as a natural compound isolated from the aerial parts of Rodgersia podophylla, this compound (CAS Number: 666250-52-8) remains largely uncharacterized in the context of its effects on cellular signaling cascades. While research on the broader class of neolignans indicates a potential for interaction with various signaling pathways, and studies on extracts from Rodgersia podophylla show modulation of inflammatory pathways, these findings have not been specifically attributed to this compound.

General Insights from Related Research:

While specific data for the requested compound is unavailable, general research into neolignans and extracts from Rodgersia podophylla can offer some context for potential, though unconfirmed, areas of investigation:

  • Neolignans as Signaling Modulators: As a class, neolignans have been shown to influence a variety of signaling pathways. For instance, certain neolignans are known to modulate the NF-κB signaling pathway, which is crucial in inflammatory responses.[1][2] Others have been investigated for their effects on pathways related to neuroinflammation and metabolic diseases like diabetes.[3][4]

  • Rodgersia podophylla and Anti-inflammatory Pathways: Studies on extracts from Rodgersia podophylla have demonstrated anti-inflammatory properties. This activity is linked to the modulation of key inflammatory signaling pathways, including the inhibition of NF-κB and MAPKs, and the activation of the Nrf2/HO-1 pathway.[5] However, the specific contributions of this compound to these effects have not been elucidated.

Limitations and Future Directions:

The absence of specific research on this compound means that no quantitative data (e.g., IC50, EC50 values), detailed experimental protocols for its use, or confirmed signaling pathway diagrams can be provided at this time.

For researchers, scientists, and drug development professionals interested in this molecule, the current landscape suggests that foundational research is required. Future studies could focus on:

  • Initial Bioactivity Screening: To determine the general biological effects of the compound.

  • Signaling Pathway Profiling: Employing techniques such as reporter assays or phosphoproteomics to identify which signaling pathways are modulated by this compound.

  • Target Identification: To pinpoint the specific molecular targets of the compound within a given pathway.

Until such primary research is conducted and published, the development of detailed application notes and protocols for the use of this compound in studying signaling pathways remains speculative. The scientific community awaits further investigation into the biological activities of this novel neolignan.

References

No Direct Research Found for "2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene" in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no specific studies detailing the applications of "2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene" in neuroprotective research were identified.

This lack of information prevents the creation of the requested detailed Application Notes and Protocols, including data tables and visualizations of signaling pathways.

It is possible that:

  • Research on this specific compound is still in its nascent stages and has not yet been published.

  • The compound may be known by a different chemical name or identifier in the scientific literature.

  • This particular lignan (B3055560) has not yet been investigated for its neuroprotective potential.

Researchers and drug development professionals interested in the neuroprotective potential of lignan compounds may wish to explore studies on other structurally related molecules that have been investigated for their effects on the nervous system. While not the specific compound of interest, research on other lignans (B1203133) could provide insights into potential mechanisms and experimental approaches.

For future inquiries, it is recommended to verify the chemical name and search for any known synonyms or alternative identifiers that may be in use.

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing "2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene" and similar poorly soluble lignans (B1203133) for bioassays.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of "this compound".

Issue Potential Cause Recommended Solution
Compound precipitates out of solution upon dilution in aqueous buffer. The compound has low aqueous solubility and the final concentration of the organic solvent is too low to maintain solubility.- Increase the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in the assay medium, ensuring it remains within the tolerated limits for your specific cell line or assay (typically ≤ 0.5% for DMSO in cell-based assays).[1][2]- Prepare a more concentrated stock solution in the organic solvent and use a smaller volume for dilution.- Consider using a different solubilization method, such as forming an inclusion complex with cyclodextrins.[3][4][5][6][7]
Compound appears insoluble even in organic solvents like DMSO. The compound may have very low intrinsic solubility, or the solvent may have absorbed water, reducing its solvating power for hydrophobic compounds.[8]- Use anhydrous, high-purity DMSO.[1]- Gently warm the solution (e.g., to 37°C) and/or sonicate to aid dissolution.[9]- Prepare a less concentrated stock solution.- Lignans are often highly soluble in pyridine, which could be used for initial solubilization before further dilution, though its compatibility with the bioassay must be verified.[4][7]
Observed cytotoxicity or altered cell morphology in the bioassay. The organic solvent (e.g., DMSO, ethanol) is present at a concentration that is toxic to the cells.[1][2]- Perform a solvent tolerance test to determine the maximum non-toxic concentration of the solvent for your specific cell line.- Reduce the final solvent concentration in the assay to the lowest possible level that maintains compound solubility.- Consider alternative, less toxic solubilizing agents such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[10]
Inconsistent or non-reproducible bioassay results. - Incomplete dissolution of the compound.- Precipitation of the compound over the course of the experiment.- Degradation of the compound in the chosen solvent or assay medium.- Visually inspect stock and working solutions for any precipitate before use.- Prepare fresh working solutions immediately before each experiment.- Assess the stability of the compound in the stock solution and final assay medium over the experiment's duration.
Difficulty preparing a high-concentration stock solution. The compound's solubility limit in the chosen solvent has been exceeded.- Refer to the table below for solubility of similar compounds to estimate a reasonable starting concentration.- Employ a stronger solvent for lignans, such as pyridine, for the initial stock, if compatible with downstream applications.[4][7]- Use a combination of solubilization techniques, such as a co-solvent with a surfactant.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for dissolving this compound?

A1: For initial solubilization, Dimethyl sulfoxide (B87167) (DMSO) is a highly effective solvent for lignans and other poorly soluble organic molecules.[4][11][12] It is recommended to start with a high-purity, anhydrous grade of DMSO.[1] Ethanol (B145695) can also be a suitable choice.[12] Lignans generally exhibit good solubility in these solvents.[4][7]

Q2: My compound is dissolved in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

A2: This is a common issue known as "precipitation upon dilution." To address this:

  • Optimize Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, to minimize toxicity and solubility issues.[1][2] You may need to prepare a more concentrated stock solution to achieve this.

  • Use Co-solvents: A combination of solvents can sometimes maintain solubility better than a single solvent.[11]

  • Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3][4][5][6][7] Preparing a complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) can be an effective strategy.[10]

Q3: Are there alternatives to DMSO that are less toxic to cells?

A3: Yes, several alternatives can be considered:

  • Ethanol: Often less toxic than DMSO, but its final concentration in cell-based assays should still be kept low.

  • Cyclodextrins: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a widely used and generally well-tolerated option for improving the solubility and bioavailability of compounds.[10]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can be used at low concentrations to aid solubility, but their potential effects on the bioassay must be evaluated.[13]

Q4: How can I determine the maximum concentration of a solvent my cells can tolerate?

A4: It is crucial to perform a solvent tolerance study for your specific cell line and assay. This typically involves exposing the cells to a range of solvent concentrations (e.g., 0.01% to 2%) without the test compound and measuring cell viability or the assay endpoint. This will establish a baseline and identify the highest non-interfering solvent concentration.

Q5: What is the best way to prepare a stock solution of a poorly soluble compound?

A5: Start by attempting to dissolve a small, accurately weighed amount of the compound in a minimal volume of a suitable organic solvent like DMSO. Sonication or gentle warming can aid dissolution.[9] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) from which you can make fresh dilutions into your assay medium for each experiment. Store stock solutions at -20°C or -80°C to maintain stability.[1]

Quantitative Data: Solubility of Lignans in Common Solvents

Lignan TypeSolventSolubilityReference
Various Lignin (B12514952) SamplesDimethyl sulfoxide (DMSO)Almost completely soluble[4]
Various Lignin SamplesPyridineAlmost completely soluble[4]
Organosolv LigninEthanol50–80 g/L[12]
Organosolv LigninAcetone50–80 g/L[12]
Kraft LigninTetrahydrofuran (THF)>90%[14]
(+)-SecoisolariciresinolDMSO50 mg/mL[1]

Experimental Protocols

Protocol 1: Solubilization using an Organic Co-solvent (DMSO)

This protocol describes the preparation of a stock solution in DMSO and subsequent dilution for a cell-based assay.

Materials:

  • This compound

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Aqueous buffer or cell culture medium

Procedure:

  • Weigh out a precise amount of the compound (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Add a calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 20 µL of DMSO for a 50 mg/mL stock).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator. Gentle warming (up to 37°C) can also be applied.

  • Visually inspect the solution to ensure there are no visible particles.

  • For bioassays, dilute the stock solution serially in the final aqueous buffer or cell culture medium to achieve the desired working concentrations. Ensure the final DMSO concentration is below the toxicity threshold for your assay (typically ≤ 0.5%).

  • Include a vehicle control in your experiment containing the same final concentration of DMSO as the test samples.

Protocol 2: Solubilization using Cyclodextrin (B1172386) Inclusion Complexation

This protocol outlines the preparation of a complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare a solution of HP-β-CD in deionized water or your assay buffer (e.g., a 20% w/v solution).

  • Prepare a concentrated stock solution of the compound in a minimal amount of a suitable organic solvent like DMSO or ethanol (e.g., 50 mg/mL).

  • While vigorously stirring the HP-β-CD solution, slowly add the compound stock solution dropwise. A 1:2 molar ratio of compound to cyclodextrin is a good starting point.

  • Continue stirring the mixture at room temperature for 1-2 hours, or overnight for poorly soluble compounds, to allow for complex formation.

  • The resulting solution should be clear. If any precipitate is present, it can be removed by filtration through a 0.22 µm filter.

  • The concentration of the solubilized compound can be determined spectrophotometrically or by HPLC.

  • This aqueous stock solution can then be further diluted in the assay medium.

Visualizations

experimental_workflow_co_solvent cluster_prep Stock Solution Preparation cluster_assay Bioassay Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve dilute Dilute in Assay Medium (Final DMSO < 0.5%) dissolve->dilute High Concentration Stock add_to_assay Add to Bioassay dilute->add_to_assay control Vehicle Control (DMSO only)

Co-solvent Method Workflow

experimental_workflow_cyclodextrin cluster_complex Inclusion Complex Formation cluster_assay Bioassay Preparation prep_cd Prepare HP-β-CD Aqueous Solution mix Slowly Add Compound Stock to CD Solution with Vigorous Stirring prep_cd->mix prep_cmpd Prepare Concentrated Compound Stock (in Ethanol/DMSO) prep_cmpd->mix incubate Stir for 1-2 hours mix->incubate filter Filter (0.22 µm) (if necessary) incubate->filter Aqueous Complex Solution dilute Dilute in Assay Medium filter->dilute add_to_assay Add to Bioassay dilute->add_to_assay

Cyclodextrin Inclusion Workflow

troubleshooting_logic start Compound Insoluble in Assay Medium precip_dilute Precipitation on dilution? start->precip_dilute check_dmso Is final DMSO concentration < 0.5%? increase_stock Increase stock concentration and use smaller volume check_dmso->increase_stock No use_cyclodextrin Use Cyclodextrin Method check_dmso->use_cyclodextrin Yes precip_dilute->check_dmso Yes check_solvent_purity Use anhydrous DMSO, heat, or sonicate precip_dilute->check_solvent_purity No, insoluble in stock

Solubility Troubleshooting Logic

References

Technical Support Center: Stability of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene in solution. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The following recommendations are based on the general chemical properties of related compounds, such as lignans, phenolic compounds, and epoxides.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on its chemical structure, which contains phenolic hydroxyl groups and epoxide rings, the primary factors contributing to degradation are:

  • pH: Both acidic and alkaline conditions can affect stability. High pH can lead to the oxidation of the phenolic groups, while both acidic and basic conditions can promote the hydrolysis of the epoxide rings.[1][2]

  • Light: Exposure to UV or even ambient light can induce photodegradation, a common issue for phenolic compounds and lignans.[3][4]

  • Temperature: Elevated temperatures can accelerate degradation reactions, including oxidation and hydrolysis.[5][6]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic moieties.[7][8][9]

  • Solvent: The choice of solvent can influence the stability. Protic solvents may participate in the opening of the epoxide ring.

Q2: What is the recommended solvent for dissolving and storing this compound?

Q3: How should I store solutions of this compound to minimize degradation?

A3: To minimize degradation, solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For sensitive experiments, it is recommended to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • pH: If an aqueous buffer is required for your experiment, use a slightly acidic to neutral pH (pH 6-7) and prepare the solution fresh.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity or concentration over a short period. Degradation due to improper storage conditions.Review storage conditions. Ensure the solution is protected from light, stored at a low temperature (-20°C or -80°C), and under an inert atmosphere if necessary. Prepare fresh solutions for each experiment.
Appearance of new peaks in HPLC or LC-MS analysis. The compound is degrading into other products.This is indicative of degradation. Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products and pathways. This will help in developing a stability-indicating analytical method.
Color change in the solution (e.g., yellowing or browning). Oxidation of the phenolic groups.This is a common sign of phenolic compound oxidation.[10] Ensure the solvent is deoxygenated and the solution is stored under an inert atmosphere. The addition of antioxidants could be considered, but their compatibility with the experimental system must be verified.
Inconsistent experimental results. Instability of the compound in the experimental medium (e.g., cell culture media).Assess the stability of the compound directly in the experimental medium over the time course of the experiment. It may be necessary to add the compound at different time points during a long incubation period.

Quantitative Data Summary

Specific quantitative data on the degradation of this compound is not available in the reviewed literature. However, the following table summarizes the expected stability trends based on the behavior of similar compounds.

Condition Parameter Expected Impact on Stability General Recommendations
pH Acidic (pH < 4)Potential for epoxide ring opening.[2]Use buffered solutions and avoid strongly acidic conditions if possible.
Neutral (pH 6-7.5)Generally the most stable range for many phenolic compounds.Ideal for most applications; prepare fresh.
Alkaline (pH > 8)High risk of phenolic oxidation and epoxide hydrolysis.[1]Avoid alkaline conditions. If necessary, use a deoxygenated buffer and an inert atmosphere.
Temperature -80°CHigh stability for long-term storage.Recommended for long-term storage of stock solutions.
-20°CGood for short to medium-term storage.Suitable for stock solutions.
4°CLimited stability; suitable for very short-term (hours to a few days).Use for working solutions that will be used promptly.
Room Temp (20-25°C)Low stability; significant degradation can occur.Avoid storing solutions at room temperature for extended periods.
Light DarkHigh stability.Always protect solutions from light.
Ambient LightPotential for photodegradation over time.Minimize exposure to ambient light.
UV LightHigh risk of rapid degradation.[3][4]Avoid exposure to direct sunlight or other UV sources.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC or UPLC system with a suitable detector (e.g., DAD or MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period.

    • Thermal Degradation: Place the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

    • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH guidelines. A control sample should be kept in the dark.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Analyze the samples by a stability-indicating HPLC or UPLC-MS method. The method should be able to separate the parent compound from its degradation products.

    • Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Characterize the major degradation products using mass spectrometry (MS) if possible.

Visualizations

cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid Hydrolytic base Base Hydrolysis (0.1 M NaOH, RT) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation Oxidative thermal Thermal (60°C) stress->thermal Thermal photo Photolytic (ICH guidelines) stress->photo Photolytic analysis Analyze by HPLC/UPLC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Characterize Degradants & Determine Pathways analysis->data

Caption: A general workflow for conducting forced degradation studies.

cluster_pathway Hypothetical Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation parent This compound quinone Quinone Formation (at phenolic hydroxyls) parent->quinone O₂, high pH diol_acid Diol Formation (Acid-catalyzed epoxide opening) parent->diol_acid H₃O⁺ diol_base Diol Formation (Base-catalyzed epoxide opening) parent->diol_base OH⁻ radical Radical Species parent->radical UV light polymer Polymerization Products radical->polymer

Caption: Potential degradation pathways for the target compound.

References

"2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene" stability under different pH and temperature

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the typical stability characteristics of lignans (B1203133) like 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene?

A1: Lignans, as phenolic compounds, generally exhibit moderate stability. Their stability is influenced by factors such as the chemical structure, the matrix they are in, and environmental conditions like pH, temperature, light, and oxygen exposure. For instance, lignans are generally more stable in acidic conditions (pH < 7) and their stability tends to decrease at higher temperatures, especially above 100°C.[1][2][3] However, the specific stability profile of "this compound" would need to be determined experimentally.

Q2: How does pH affect the stability of this compound?

A2: Phenolic compounds, including lignans, are generally more stable in acidic to neutral conditions. Under alkaline conditions (high pH), the phenolic hydroxyl groups can deprotonate, making the molecule more susceptible to oxidation and degradation. While some lignans like matairesinol (B191791) have been reported to be sensitive to low pH, many phenolic compounds show greater stability at lower pH values.[2][4]

Q3: What is the expected thermal stability of this compound?

A3: The thermal stability of lignans can vary. Generally, many lignans and their aglycones are stable at temperatures below 100°C.[1] However, prolonged exposure to higher temperatures, such as those used in some food processing techniques (e.g., roasting at 250°C), can lead to degradation.[3] The presence of moisture can also accelerate degradation at elevated temperatures.[3] The specific thermal degradation profile of "this compound" would depend on its specific structure and the presence of other interacting compounds.

Q4: Are there any known signaling pathways that this compound might be involved in?

A4: Lignans as a class are known to modulate various cellular signaling pathways. These include interacting with estrogen receptors and influencing estrogen signaling pathways, as well as modulating pathways involved in inflammation, such as the NF-κB signaling pathway.[5][6][7] They have also been studied for their neuroprotective effects by regulating apoptosis and other signaling pathways.[5] It is plausible that "this compound" could interact with similar pathways, but this would require specific experimental validation.

Troubleshooting Guides

This section provides solutions to common issues encountered during the experimental analysis of lignan (B3055560) stability.

Problem Possible Cause Troubleshooting Steps
Compound degradation during sample preparation. - High pH of extraction solvent. - Exposure to high temperatures. - Presence of oxidative enzymes. - Exposure to light.- Use a slightly acidic extraction solvent (e.g., methanol (B129727) or ethanol (B145695) with a small percentage of acetic acid). - Perform extractions at room temperature or on ice. - Consider adding antioxidants (e.g., ascorbic acid) to the extraction solvent. - Protect samples from light by using amber vials or covering with aluminum foil.
Inconsistent stability results between replicates. - Inaccurate pH measurement of buffers. - Temperature fluctuations in the incubator or water bath. - Inconsistent sample handling and timing. - Contamination of reagents.- Calibrate the pH meter before each use with fresh, certified buffers. - Use a calibrated and stable temperature-controlled environment. - Follow a strict and consistent experimental timeline for all samples. - Use high-purity reagents and solvents.
Low recovery of the compound after stress testing. - Significant degradation under the tested conditions. - Adsorption of the compound to the container walls. - Inefficient extraction from the stressed sample matrix.- Test a wider range of milder stress conditions (lower temperature, shorter duration, less extreme pH). - Use silanized glassware or low-adsorption plasticware. - Optimize the extraction protocol to ensure complete recovery of the compound and any potential degradation products for analysis.
Interference from degradation products in analytical assays (e.g., HPLC). - Co-elution of the parent compound and degradation products. - Degradation products having similar UV-Vis spectra to the parent compound.- Optimize the HPLC method (e.g., change the gradient, mobile phase composition, or column) to achieve better separation. - Use a more selective detector, such as a mass spectrometer (LC-MS), for unambiguous identification and quantification.

Data Presentation

The following tables summarize general stability data for lignans and phenolic compounds based on available literature. This data should be used as a general guide.

Table 1: General Stability of Lignans under Different pH Conditions

pH RangeGeneral StabilityObservations
1-4 (Strongly Acidic) Generally StableSome specific lignans may show sensitivity.
4-7 (Weakly Acidic to Neutral) Generally StableOptimal range for many phenolic compounds.[2]
7-9 (Weakly Alkaline) Moderately StableIncreased susceptibility to oxidation.
>9 (Strongly Alkaline) Generally UnstableRapid degradation is often observed for phenolic compounds.

Table 2: General Thermal Stability of Lignans

Temperature RangeGeneral StabilityObservations
< 40°C Generally StableMinimal degradation expected for short-term storage.
40°C - 100°C Moderately StableDegradation may occur with prolonged exposure, especially in the presence of moisture.[3]
100°C - 180°C Potentially UnstableSignificant degradation is possible for many lignans.
> 180°C Generally UnstableRapid degradation is likely for most lignans.[8]

Experimental Protocols

Protocol for Assessing the pH Stability of a Lignan Compound

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate (B86180) buffer for pH 2-6, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 8-10).

  • Stock Solution Preparation: Prepare a stock solution of the lignan compound in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration.

  • Sample Preparation:

    • For each pH value, add a small aliquot of the lignan stock solution to a known volume of the corresponding buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the buffer's pH and the compound's stability.

    • Prepare a control sample at each pH by adding the same amount of stock solution to the buffer and immediately analyzing it (t=0).

  • Incubation: Incubate the test samples at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

  • Sampling and Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quenching (if necessary): Stop the degradation reaction by, for example, adding an equal volume of cold methanol or another suitable solvent.

  • Quantification: Analyze the concentration of the remaining lignan in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Analysis: Plot the percentage of the remaining lignan against time for each pH value to determine the degradation kinetics.

Protocol for Assessing the Thermal Stability of a Lignan Compound

  • Sample Preparation: Prepare solutions of the lignan compound in a suitable solvent or buffer at a known concentration.

  • Incubation:

    • Place the samples in temperature-controlled environments (e.g., water baths, incubators, or ovens) at various temperatures (e.g., 40°C, 60°C, 80°C, 100°C).

    • Include a control sample stored at a low temperature (e.g., 4°C) where the compound is known to be stable.

  • Sampling and Analysis: At specific time points, remove a sample from each temperature condition.

  • Cooling and Analysis: Immediately cool the samples to room temperature or below to stop further degradation before analysis.

  • Quantification: Determine the concentration of the remaining lignan using a suitable analytical method (e.g., HPLC).

  • Data Analysis: Plot the percentage of the remaining lignan against time for each temperature to evaluate the thermal degradation rate.

Mandatory Visualization

experimental_workflow stock Lignan Stock Solution ph_incubate Incubate at various pH stock->ph_incubate Add to buffers temp_incubate Incubate at various temperatures stock->temp_incubate Prepare solutions buffers pH Buffers (pH 2-10) buffers->ph_incubate temp_samples Temperature Samples sampling Time-point Sampling ph_incubate->sampling temp_incubate->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Data Analysis & Kinetics hplc->data

Caption: Experimental workflow for assessing lignan stability under different pH and temperature conditions.

lignan_signaling_pathway cluster_lignan Lignan Interaction cluster_pathways Cellular Signaling Pathways cluster_responses Cellular Responses lignan Lignan (e.g., Dihydroxy-diepoxylignan) er Estrogen Receptor (ER) lignan->er nfkb_path NF-κB Pathway lignan->nfkb_path Inhibition gene_exp Modulation of Gene Expression er->gene_exp inflammation Anti-inflammatory Effects nfkb_path->inflammation

Caption: Simplified diagram of potential lignan-modulated signaling pathways.

References

optimizing extraction yield of "2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene" from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene from plant material.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction process, presented in a question-and-answer format.

Issue 1: Low Extraction Yield

Q1: My extraction of this compound is resulting in a very low yield. What are the potential causes and how can I improve it?

A1: Low extraction yield is a common issue that can be attributed to several factors. Consider the following troubleshooting steps:

  • Solvent Selection: The polarity of the extraction solvent is critical. For neolignans like this compound, polar solvents are generally effective. While various solvents can be used, 95% ethanol (B145695) has been successfully employed for the isolation of lignans (B1203133) from Kadsura longipedunculata.[1] If your yield is low, consider experimenting with a gradient of ethanol or methanol (B129727) concentrations (e.g., 70%, 80%, 95%) to determine the optimal polarity for your specific plant material.

  • Solid-to-Liquid Ratio: An insufficient volume of solvent may lead to incomplete extraction. Ensure an adequate solid-to-liquid ratio to allow for thorough dissolution of the target compound. A common starting point is a 1:10 to 1:20 ratio (g/mL) of plant material to solvent.

  • Extraction Time and Temperature: The duration and temperature of the extraction process significantly impact yield. For maceration, a longer extraction time (e.g., 24-72 hours) may be necessary. For more advanced techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE), shorter times (e.g., 30-60 minutes) are typically sufficient. Be cautious with temperature, as excessive heat can lead to the degradation of the compound. A moderately elevated temperature (e.g., 40-60°C) can enhance extraction efficiency.

  • Plant Material Preparation: The particle size of the plant material is crucial. Finely ground powder increases the surface area available for solvent penetration, leading to a more efficient extraction. Ensure your plant material is dried and ground to a consistent, fine powder.

  • Extraction Method: Conventional methods like maceration can be less efficient. Consider employing modern techniques such as UAE or MAE, which often provide higher yields in shorter timeframes.

Issue 2: High Impurity of the Extract

Q2: The crude extract contains a high level of impurities, making the isolation of this compound difficult. How can I improve the purity?

A2: High impurity levels are a common challenge in natural product extraction. The following strategies can help improve the purity of your extract:

  • Pre-Extraction Defatting: If your plant material has a high lipid content, a pre-extraction step with a non-polar solvent like n-hexane or petroleum ether is highly recommended. This will remove fats and waxes that can interfere with the subsequent extraction and purification steps.

  • Solvent Partitioning: After the initial extraction, you can perform liquid-liquid partitioning. This involves dissolving the crude extract in a solvent mixture (e.g., methanol-water) and then partitioning it against a series of solvents with increasing polarity (e.g., hexane, ethyl acetate (B1210297), butanol). The target compound will partition into the solvent with the most similar polarity, thus separating it from impurities with different polarities.

  • Chromatographic Purification: For high-purity isolation, chromatographic techniques are essential. Column chromatography using silica (B1680970) gel or Sephadex LH-20 is commonly used for the purification of lignans. A step-gradient elution with a solvent system of increasing polarity (e.g., a hexane-ethyl acetate gradient) can effectively separate the target compound from other constituents.

Issue 3: Degradation of the Target Compound

Q3: I suspect that this compound is degrading during my extraction and purification process. What are the signs of degradation and how can I prevent it?

A3: Lignans can be susceptible to degradation under certain conditions. Here's how to identify and prevent it:

  • Signs of Degradation: Degradation can be indicated by a change in color of the extract or isolated compound, the appearance of new, unexpected spots on a TLC plate, or a decrease in the expected peak area in an HPLC chromatogram over time.

  • Prevention Strategies:

    • Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature (e.g., below 50°C).

    • Light Protection: Some phytochemicals are sensitive to light. Store your plant material, extracts, and isolated compound in amber-colored vials or in the dark to prevent photodegradation.

    • pH Stability: Drastic changes in pH can lead to the degradation of certain compounds. Maintain a neutral pH during extraction unless a specific pH is required for selective extraction.

    • Inert Atmosphere: If oxidation is a concern, consider performing the extraction and solvent evaporation steps under an inert atmosphere, such as nitrogen or argon.

II. Frequently Asked Questions (FAQs)

Q1: From which plant species has this compound been isolated?

A1: this compound has been successfully isolated from the aerial parts of Rodgersia podophylla[2] and from the leaves and stems of Kadsura longipedunculata.[3]

Q2: What is the most effective solvent for extracting this compound?

A2: Based on phytochemical studies of Kadsura longipedunculata, a 95% ethanol solution has been effectively used to extract lignans.[1] However, the optimal solvent and its concentration can vary depending on the specific plant material. It is recommended to perform small-scale pilot extractions with different solvents (e.g., ethanol, methanol) and varying water content to determine the most efficient solvent for your sample.

Q3: What are the known biological activities of compounds from Kadsura longipedunculata and Rodgersia podophylla?

A3: Phytochemicals isolated from Kadsura longipedunculata have demonstrated a range of biological activities, including cytotoxic, antioxidant, antitumor, and anti-inflammatory effects.[4][5] Similarly, neolignans are known for their diverse pharmacological properties, which include antioxidant and anti-inflammatory activities.[6][7]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and accurate method for quantifying specific compounds in a plant extract. You will need a pure standard of this compound to create a calibration curve for accurate quantification.

III. Experimental Protocols

General Protocol for Extraction and Isolation of this compound

This protocol is a general guideline based on methods used for lignan (B3055560) isolation from Kadsura longipedunculata.[1] Optimization may be required for different plant materials and laboratory setups.

1. Plant Material Preparation:

  • Dry the plant material (leaves and stems) in a well-ventilated area or in an oven at a low temperature (40-50°C) to a constant weight.
  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material in 95% ethanol at room temperature for 24-72 hours. Use a solid-to-liquid ratio of 1:10 to 1:20 (g/mL).
  • Alternatively, perform ultrasonic-assisted extraction (UAE) for 30-60 minutes at a controlled temperature (e.g., 40°C).
  • Filter the extract through filter paper to remove the solid plant material.
  • Repeat the extraction process on the plant residue two more times to ensure complete extraction.
  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

3. Purification:

  • Solvent Partitioning (Optional): Dissolve the crude extract in a 10% aqueous methanol solution and partition successively with n-hexane and ethyl acetate. The target compound is likely to be in the ethyl acetate fraction.
  • Column Chromatography:
  • Subject the ethyl acetate fraction to column chromatography on silica gel.
  • Elute the column with a gradient of n-hexane and ethyl acetate of increasing polarity.
  • Collect fractions and monitor by Thin Layer Chromatography (TLC).
  • Combine fractions containing the target compound.
  • Further Purification (if necessary): For higher purity, the combined fractions can be subjected to further chromatographic steps, such as Sephadex LH-20 column chromatography or preparative HPLC.

IV. Data Presentation

Table 1: Comparison of Extraction Parameters for Lignans

ParameterConventional MacerationUltrasonic-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Solvent 70-95% Ethanol/Methanol70-95% Ethanol/Methanol70-95% Ethanol/Methanol
Temperature Room Temperature40-60°C50-80°C
Time 24-72 hours30-60 minutes15-45 minutes
Efficiency ModerateHighHigh
Advantages Simple setupFast, High yieldVery fast, High yield
Disadvantages Time-consuming, Lower yieldSpecialized equipmentSpecialized equipment, Potential for thermal degradation

V. Visualizations

Diagram 1: General Workflow for Extraction and Isolation

G PlantMaterial Plant Material (Dried, Powdered) Extraction Extraction (95% Ethanol) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Partitioning Solvent Partitioning (Hexane/EtOAc) CrudeExtract->Partitioning ColumnChromatography Column Chromatography (Silica Gel) Partitioning->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection Purification Further Purification (Sephadex LH-20 / Prep-HPLC) FractionCollection->Purification PureCompound Pure this compound Purification->PureCompound

Caption: A generalized workflow for the extraction and isolation of the target compound.

Diagram 2: Potential Anti-Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB MAPK MAPK Activation TLR4->MAPK Compound This compound Compound->NFkB Inhibition Compound->MAPK Inhibition InflammatoryMediators Pro-inflammatory Mediators (e.g., NO, TNF-α, IL-6) NFkB->InflammatoryMediators MAPK->InflammatoryMediators

Caption: Potential inhibition of NF-κB and MAPK pathways by the target compound.

Diagram 3: Antioxidant Mechanism - Free Radical Scavenging

G FreeRadical Free Radical (e.g., DPPH, ABTS) ScavengedRadical Scavenged Radical FreeRadical->ScavengedRadical H• donation Compound This compound (with -OH groups) Compound->FreeRadical CompoundRadical Compound Radical (Stabilized) Compound->CompoundRadical

Caption: Proposed free radical scavenging mechanism via hydrogen atom donation.

References

troubleshooting inconsistent results in "2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene" experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene . Given that this is a specific and relatively novel lignan (B3055560), this guide also incorporates broader principles and solutions applicable to the experimental study of lignans (B1203133) and other natural phenolic compounds.

General Troubleshooting Guide

This section addresses common issues that may lead to inconsistent results in your experiments.

Question: My compound shows variable activity between experimental replicates. What are the potential causes and solutions?

Answer: High variability is a frequent challenge in cell-based assays with natural products. Several factors could be responsible:

  • Compound Solubility and Precipitation: Lignans can have poor aqueous solubility. Precipitation in your culture medium will lead to inconsistent concentrations.

    • Solution: Visually inspect your wells for any precipitate under a microscope. To improve solubility, consider using a stock solution in an appropriate solvent like DMSO and ensure the final concentration in the media is consistent and does not lead to precipitation. It's crucial to maintain a consistent final solvent concentration across all wells, including controls.

  • Inconsistent Cell Seeding: Uneven cell distribution in microplates is a common source of variability.

    • Solution: Ensure your cell suspension is homogenous before and during seeding. Use calibrated pipettes and consider a "reverse pipetting" technique to ensure accuracy.

  • Edge Effects in Microplates: Wells on the outer edges of a plate are prone to evaporation, which can concentrate the compound and affect cell growth.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

  • Compound Stability: Phenolic compounds can be sensitive to light, temperature, and pH, leading to degradation over the course of an experiment.[1][2]

    • Solution: Prepare fresh dilutions of the compound for each experiment from a properly stored stock solution. Minimize exposure of the compound to light and extreme temperatures.

Question: I am observing a high background signal or color interference in my colorimetric/fluorometric cell viability assay (e.g., MTT, XTT, AlamarBlue). How can I address this?

Answer: This is a known issue when working with pigmented or antioxidant-rich natural products.

  • Direct Chemical Reduction of Assay Reagent: Many phenolic compounds can directly reduce tetrazolium salts or resazurin, leading to a false positive signal that can mask cytotoxicity.

    • Solution 1 (Proper Controls): Include "compound-only" controls (wells with your compound at all tested concentrations in media, but without cells). Subtract the average absorbance/fluorescence of these wells from your experimental wells.[3]

    • Solution 2 (Alternative Assays): Switch to an assay less prone to this interference. ATP-based luminescence assays (e.g., CellTiter-Glo®) measure cell viability based on ATP levels and are generally not affected by colored compounds.[3] Lactate dehydrogenase (LDH) release assays, which measure membrane integrity, are another alternative.[3]

  • Compound Color: If the lignan solution itself is colored, it can interfere with absorbance readings.

    • Solution: The "compound-only" control mentioned above will account for this.

Question: My compound is not dissolving properly in the cell culture medium. What are the best practices for solubilization?

Answer: Achieving and maintaining solubility is critical for accurate results.

  • Solvent Choice: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds. However, high concentrations can be toxic to cells.

    • Best Practice: Prepare a high-concentration stock solution in 100% DMSO. For your experiment, perform serial dilutions in your cell culture medium, ensuring the final DMSO concentration is low (typically ≤ 0.5%) and consistent across all treatments, including the vehicle control.

  • Precipitation upon Dilution: The compound may precipitate when the DMSO stock is diluted into the aqueous culture medium.

    • Solution: After diluting, vortex or gently warm the solution and visually inspect for precipitation. If it persists, you may need to lower the final concentration or explore alternative solubilizing agents, though these can have their own effects on cells.

Frequently Asked Questions (FAQs)

Q1: How should I handle and store this compound to ensure its stability?

A1: As a phenolic compound, it is susceptible to degradation.[2]

  • Storage: Store the solid compound in a tightly sealed container at -20°C or -80°C, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and aliquot them into smaller volumes to avoid repeated freeze-thaw cycles. Store these at -20°C or -80°C.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment.

Q2: What are the potential biological targets or signaling pathways for this compound?

A2: While the specific pathways for this compound are not yet fully elucidated, many lignans and other natural polyphenols are known to modulate key signaling pathways involved in inflammation and cancer. Based on related compounds, potential pathways to investigate include:

  • NF-κB Signaling Pathway: Many natural products act as inhibitors of the NF-κB pathway, which is a central regulator of inflammation.[4][5][6][7][8]

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth, and is often dysregulated in cancer. Several natural compounds are known to target this pathway.[9][10][[“]][12]

Q3: I am having trouble interpreting the mass spectrometry data for my compound. Are there any characteristic fragmentation patterns for lignans?

A3: Yes, different classes of lignans often show characteristic fragmentation in mass spectrometry. For instance, dibenzylbutyrolactone lignans may show a loss of 44 Da (CO2), while dibenzylbutanediols might show a loss of 48 Da (formaldehyde and water).[13] If you have access to high-resolution mass spectrometry, it can help in confirming the elemental composition.[14] Comparing your spectra to databases and published data for similar neolignan structures is also a crucial step.

Data Presentation: Illustrative Tables

Clear data organization is key to identifying inconsistencies. Below are example tables for structuring your results.

Table 1: Cell Viability (MTT Assay) - Example Data

Concentration (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Mean AbsorbanceStd. Deviation% Viability
Vehicle Control (0.1% DMSO)1.2541.2891.2711.2710.018100.0%
11.1981.2211.1851.2010.01894.5%
50.9871.0150.9991.0000.01478.7%
100.7540.7320.7660.7510.01759.1%
250.4320.4550.4410.4430.01234.8%
500.2110.2050.2190.2120.00716.7%

Table 2: Western Blot Densitometry - Example Data for p-Akt/Total Akt Ratio

Treatment (Concentration, µM)Replicate 1 (Ratio)Replicate 2 (Ratio)Replicate 3 (Ratio)Mean RatioStd. DeviationFold Change vs. Control
Vehicle Control1.001.050.981.010.0361.00
100.850.880.820.850.0300.84
250.540.590.560.560.0250.56
500.280.310.290.290.0150.29

Experimental Protocols: Key Methodologies

The following are generalized protocols that can be adapted for studying the bioactivity of this compound.

Protocol 1: Cell Viability (MTT Assay)
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the lignan in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%). Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis for Signaling Pathway Proteins (e.g., Akt)
  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of the lignan for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Troubleshooting

G cluster_prep Preparation & Initial Checks cluster_execution Refined Experiment cluster_analysis Analysis & Confirmation a Inconsistent Results Observed b Check Compound Solubility (Visual Inspection, Concentration) a->b c Verify Cell Seeding (Homogenous Suspension, Pipetting) a->c d Assess Assay Interference (Compound-only Controls) a->d e Optimize Solubilization (Adjust Solvent/Concentration) b->e f Standardize Seeding Protocol (Reverse Pipetting, Avoid Edge Wells) c->f g Select Alternative Assay (e.g., ATP-based) d->g h Re-run Experiment with Controls e->h f->h g->h i Analyze Data (Subtract Background, Statistical Analysis) h->i j Consistent Results i->j

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Diagram 2: Hypothesized Signaling Pathway Inhibition

G cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway compound This compound Akt Akt compound->Akt Inhibits? IKK IKK compound->IKK Inhibits? PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases Inflammation Inflammatory Response NFkB->Inflammation

Caption: Potential inhibitory effects on PI3K/Akt and NF-κB signaling pathways.

References

Technical Support Center: Dihydroxyphenyl Compound Stability in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the common challenge of oxidation in assays involving dihydroxyphenyl compounds (e.g., catechols, L-DOPA, dopamine, and flavonoids like quercetin). Oxidation can lead to compound degradation, formation of interfering byproducts, and ultimately, unreliable assay results.

Frequently Asked Questions (FAQs)

Q1: Why are dihydroxyphenyl compounds so prone to oxidation?

A1: Dihydroxyphenyl compounds, particularly those with the catechol moiety, are highly susceptible to oxidation because the hydroxyl groups on the phenyl ring are excellent electron donors. In the presence of oxygen, metal ions, or under alkaline conditions, they readily lose electrons and protons to form unstable semiquinones and subsequently reactive quinones. These quinones can then polymerize, leading to the characteristic brown and black pigments, or react with other molecules in your assay.[1][2]

Q2: My solution containing a catechol compound turned brown. What happened?

A2: The brown color is a classic indicator of catechol oxidation. The initial oxidation to a quinone is often followed by a series of non-enzymatic reactions, including polymerization, which produces melanin-like pigments.[3] This process is accelerated by factors like elevated pH, presence of oxygen, and trace metal ions.

Q3: What are the main consequences of this oxidation in my experiments?

A3: Compound oxidation can severely compromise your assay's validity. Key consequences include:

  • High Background Signal: The colored oxidation products can absorb light in the range used for spectrophotometric or colorimetric assays, leading to false positives or high background noise.[4][5]

  • Poor Reproducibility: The rate of oxidation can be inconsistent between wells or experiments due to minor variations in setup, leading to high variability in results.

  • Loss of Compound Activity: Oxidation chemically alters your compound of interest, reducing its effective concentration and its ability to interact with the intended target.

  • Formation of Reactive Species: The oxidation process generates reactive oxygen species (ROS) and quinones that can non-specifically modify proteins or other assay components, causing artifacts.[2]

Q4: What is the role of pH in the stability of these compounds?

A4: pH is a critical factor. Alkaline (high pH) conditions promote the deprotonation of the phenolic hydroxyl groups, making the compound much more susceptible to oxidation.[6][7][8] Many dihydroxyphenyl compounds show greater stability in acidic or neutral solutions.[6][7] For instance, caffeic and chlorogenic acids are not stable at high pH, whereas they are stable in acidic conditions.[6][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: High background and poor reproducibility in a plate-based assay.
  • Question: My ELISA/colorimetric assay results show a high background and are not reproducible when I use my dihydroxyphenyl test compound. What's the cause and how can I fix it?

  • Answer: This is a common sign that your compound is oxidizing during incubation. The colored byproducts interfere with the absorbance reading.

  • Troubleshooting Workflow:

    G start High Background / Poor Reproducibility check_ph Is Assay Buffer pH > 7.0? start->check_ph check_o2 Are Buffers/Solutions Exposed to Air? check_ph->check_o2 No lower_ph Lower Buffer pH (if compatible with assay) check_ph->lower_ph Yes check_metals Are Trace Metal Ions Present? check_o2->check_metals No deoxygenate Use Deoxygenated Buffers (Sparging with N2 or Argon) check_o2->deoxygenate Yes add_antioxidant Incorporate an Antioxidant (e.g., Ascorbic Acid, N-acetylcysteine) check_metals->add_antioxidant Unsure/No use_chelator Add a Chelating Agent (e.g., EDTA, Kojic Acid) check_metals->use_chelator Likely result Reduced Background & Improved Reproducibility add_antioxidant->result use_chelator->add_antioxidant lower_ph->check_o2 deoxygenate->check_metals

    Caption: Troubleshooting workflow for high background. (Within 100 characters)

Issue 2: Test compound appears to lose activity over the course of the experiment.
  • Question: My dihydroxyphenyl compound shows potent activity in short-term assays but seems ineffective in longer-term (e.g., 24-hour) cell culture experiments. Why?

  • Answer: The compound is likely degrading due to oxidation in the cell culture media over the extended incubation period. The initial concentration is not maintained.

  • Preventative Measures:

    • Use Antioxidants: Supplementing the media with a stable antioxidant can protect your compound. Ascorbic acid is a common choice, but its own stability should be considered.[9][10] N-acetylcysteine (NAC) can also be effective.

    • Incorporate Chelating Agents: Cell culture media contains metal ions that can catalyze oxidation. Adding a chelating agent like EDTA can sequester these metals.[10][11]

    • Replenish the Compound: If compatible with the experimental design, consider a partial media change with freshly prepared compound during the incubation period.

    • Prepare Fresh: Always prepare solutions of the dihydroxyphenyl compound immediately before use. Do not use stock solutions that have been stored for extended periods unless their stability under those conditions has been verified.

Issue 3: Inconsistent results from HPLC analysis.
  • Question: I see multiple unexpected peaks and a decreasing peak area for my parent compound when analyzing samples by HPLC. Is this related to oxidation?

  • Answer: Yes, this is a strong indication of degradation. The new peaks likely correspond to various oxidation byproducts.

  • Logical Steps for Prevention:

    G start Inconsistent HPLC Results prep Sample Preparation start->prep mobile_phase Mobile Phase start->mobile_phase storage Autosampler Storage start->storage sub_prep1 Work on ice prep->sub_prep1 sub_prep2 Add antioxidant (e.g., Ascorbic Acid) to sample prep->sub_prep2 sub_prep3 Use acidic diluent (e.g., with 0.1% Formic Acid) prep->sub_prep3 sub_mobile1 Lower pH of aqueous phase mobile_phase->sub_mobile1 sub_mobile2 Sparge with Helium/Nitrogen mobile_phase->sub_mobile2 sub_storage1 Set autosampler to a low temperature (e.g., 4°C) storage->sub_storage1 sub_storage2 Minimize time between sample prep and injection storage->sub_storage2 solution Solution sub_prep3->solution sub_mobile2->solution sub_storage2->solution

    Caption: Logic for preventing oxidation during HPLC analysis. (Within 100 characters)

Data Summary: Factors Influencing Stability

The stability of dihydroxyphenyl compounds is highly dependent on environmental conditions. The following table summarizes the qualitative impact of key factors.

FactorConditionImpact on StabilityRationale
pH Acidic (e.g., pH 3-5)Increased Stability Protonated hydroxyl groups are less susceptible to oxidation.[7]
Alkaline (e.g., pH > 7.5)Decreased Stability Deprotonation facilitates electron donation and oxidation.[6][7]
Oxygen Anaerobic / DeoxygenatedIncreased Stability Oxygen is a primary oxidizing agent in auto-oxidation.[12]
Aerobic / Oxygen-saturatedDecreased Stability Provides the necessary agent for the oxidation reaction to proceed.
Metal Ions Presence of Chelators (EDTA)Increased Stability Chelators sequester metal ions (e.g., Cu²⁺, Fe³⁺) that catalyze oxidation.[10][11]
No Chelators PresentDecreased Stability Metal ions can facilitate electron transfer, accelerating oxidation.[1]
Antioxidants Presence (e.g., Ascorbic Acid)Increased Stability Antioxidants act as reducing agents, sacrificially oxidizing to protect the compound.[10][12]
AbsenceDecreased Stability The compound is the primary target for any present oxidizing agents.

Experimental Protocols

Protocol 1: Preparation of Deoxygenated Assay Buffer

This protocol is essential for minimizing auto-oxidation in sensitive assays.

  • Prepare Buffer: Prepare your desired buffer solution (e.g., phosphate, HEPES) at the correct pH and concentration.

  • Transfer to Flask: Pour the buffer into a flask with a side-arm vacuum port, ensuring the volume does not exceed 50% of the flask's capacity.

  • Connect Gas Line: Insert a gas dispersion tube (sparging tube) connected to a cylinder of inert gas (e.g., high-purity nitrogen or argon) into the buffer. Ensure the tube reaches the bottom of the flask.

  • Sparge: Gently bubble the inert gas through the buffer for at least 30-60 minutes. This displaces the dissolved oxygen.

  • Seal and Store: Immediately after sparging, seal the flask tightly. Use the buffer as soon as possible. For short-term storage, maintain a positive pressure of the inert gas over the liquid.

Protocol 2: Using Ascorbic Acid as a Protective Antioxidant

This protocol describes how to incorporate ascorbic acid to protect your test compound.

  • Determine Concentration: A final concentration of 0.1-1 mM ascorbic acid is often effective. The optimal concentration may need to be determined empirically.

  • Prepare Stock Solution: Prepare a fresh 100x stock solution of ascorbic acid in high-purity water or your assay buffer. For example, to make a 100 mM stock, dissolve 17.6 mg of ascorbic acid in 1 mL of solvent.

  • pH Adjustment: Check the pH of the stock solution. If necessary, adjust it to match the pH of your assay buffer to avoid altering the final pH of your experiment.

  • Add to Assay: Just before adding your dihydroxyphenyl compound, add the ascorbic acid stock solution to your assay wells or tubes to achieve the desired final concentration (e.g., add 1 µL of 100 mM stock to a 100 µL final assay volume for a 1 mM final concentration).

  • Add Test Compound: Immediately add your dihydroxyphenyl compound to the antioxidant-containing buffer.

Disclaimer: The information provided is for guidance purposes. Researchers should always validate assay conditions and stability for their specific compounds and experimental systems.

References

minimizing variability in "2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene" cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability when conducting cell culture experiments with the diepoxylignan, 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene .

Due to the limited specific data available for this novel compound, this guide utilizes (-)-Syringaresinol , a structurally related and well-characterized diepoxylignan, as a proxy to provide concrete examples for protocols and signaling pathways. The principles and troubleshooting advice presented are broadly applicable to cell culture experiments involving novel natural products.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and stock concentration for dissolving this compound?

A1: For most lignans, including (-)-Syringaresinol, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final concentration of DMSO in your cell culture medium. It is crucial to keep the final DMSO concentration below 0.5% (v/v) to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final DMSO concentration as the treatment groups) in your experiments.

Q2: What are the typical working concentrations for diepoxylignans in cell culture experiments?

A2: The optimal working concentration is cell-line and endpoint-dependent and must be determined empirically through dose-response experiments. For preliminary studies with a new compound, a broad range of concentrations is recommended (e.g., 0.1 µM to 100 µM). For context, the cytotoxic IC50 values for the related diepoxylignan, (-)-Syringaresinol, vary by cell line.[1]

Q3: How can I assess the purity and stability of my this compound sample?

A3: The purity of natural product samples can be a significant source of variability. Purity should be assessed by the supplier, typically using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For stability, it is recommended to prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Aliquoting the stock solution into single-use vials is a best practice.

Q4: How can I minimize variability between different batches of the compound?

A4: Variability in the levels of active compounds in natural products is a known issue.[2] If possible, obtain a large single batch of the compound for the entire series of planned experiments. If using different batches is unavoidable, it is essential to perform a bridging study to compare the activity of the new batch against the old one to ensure consistency.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in cell viability/cytotoxicity assays between replicates. 1. Inconsistent cell seeding density.[1] 2. Uneven compound distribution in wells. 3. Edge effects in multi-well plates. 4. Contamination (e.g., mycoplasma).[3]1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Mix thoroughly by gentle pipetting after adding the compound to the wells. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. 4. Routinely test for mycoplasma contamination.
Inconsistent or no observable biological effect. 1. Compound degradation. 2. Sub-optimal concentration range. 3. Incorrect experimental timing (incubation period). 4. Cell line is not responsive to the compound.1. Prepare fresh dilutions for each experiment. Protect from light if the compound is light-sensitive. 2. Perform a wider dose-response study. 3. Conduct a time-course experiment to determine the optimal incubation time. 4. Verify the expression of the target pathway in your chosen cell line.
Precipitation of the compound in the culture medium. 1. The concentration of the compound exceeds its solubility in the medium. 2. Interaction with serum proteins.1. Lower the working concentration. 2. If precipitation occurs after adding to serum-containing medium, consider reducing the serum concentration if your cell line can tolerate it, or test different serum lots.
Unexpected morphological changes in cells. 1. Cytotoxicity of the compound. 2. Off-target effects. 3. Solvent (DMSO) toxicity.1. Perform a dose-response for cytotoxicity (e.g., MTT or LDH assay). 2. Research potential off-target effects of lignans. 3. Ensure the final DMSO concentration is non-toxic for your cell line (typically <0.5%).

Experimental Protocols & Data

Cytotoxicity Data for (-)-Syringaresinol (Proxy Compound)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of (-)-Syringaresinol in various cancer cell lines, demonstrating the importance of empirical determination for each cell type.

Cell LineCancer TypeEndpointIC50 Value (Time)Reference
MCF-7Breast CancerCell Viability~30 µM (48h)[1]
HeLaCervical CancerCell Viability>100 µM (24h)[1]
Caco-2Colorectal CancerCell Viability>100 µM (24h)[1]
HepG2Liver CancerCell Viability>100 µM (24h)[1]
HL-60Promyelocytic LeukemiaCell ViabilityDose-dependent apoptosis[4]
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the effect of a compound on cell metabolic activity, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan (B1609692) product.[1] The amount of formazan is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the diepoxylignan (e.g., 0.1-200 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Griess Assay for Nitric Oxide (NO) Production

This protocol is used to measure the anti-inflammatory potential of a compound by quantifying its effect on nitric oxide production in stimulated immune cells (e.g., RAW 264.7 macrophages).

Principle: The Griess assay is a colorimetric method that detects nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Methodology:

  • Cell Seeding and Stimulation: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere. Pre-treat cells with the diepoxylignan for 1 hour. Then, stimulate with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express it as a percentage of the LPS-stimulated control.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing a novel diepoxylignan.

G General Experimental Workflow for Diepoxylignan Characterization cluster_0 Initial Screening cluster_1 Functional Assays cluster_2 Mechanism of Action A Compound Preparation (Stock Solution in DMSO) B Dose-Response Cytotoxicity (MTT Assay) A->B C Determine IC50 and Non-Toxic Concentrations B->C D Anti-inflammatory Assay (Griess Assay for NO) C->D Use non-toxic conc. E Antioxidant Assay (e.g., DPPH, ABTS) C->E Use non-toxic conc. F Other relevant bioassays C->F Use non-toxic conc. G Western Blot for Signaling Proteins D->G H qPCR for Gene Expression Analysis E->H G Hypothesized Keap1/Nrf2 Activation by Diepoxylignan cluster_0 Cytoplasm cluster_1 Nucleus Compound Diepoxylignan Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Inhibition Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Antioxidant_Response Antioxidant_Response Genes->Antioxidant_Response Cellular Antioxidant Response G PPARβ Activation and Mitochondrial Biogenesis Compound Diepoxylignan (e.g., Syringaresinol) PPAR PPARβ Compound->PPAR Binds to & Activates PGC1a PGC-1α PPAR->PGC1a Upregulates Targets Target Genes (CPT1, UCP2) PGC1a->Targets Co-activates Mito Mitochondrial Biogenesis Targets->Mito Leads to

References

Navigating the Synthesis of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex natural products like 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene and its derivatives presents a significant challenge in medicinal chemistry and drug development. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this class of diepoxylignans. The information is structured to assist researchers in overcoming synthetic hurdles and optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound derivatives?

A1: The main difficulties in synthesizing this complex lignan (B3055560) scaffold lie in three key areas:

  • Stereocontrol: The molecule contains multiple stereocenters, and achieving the desired stereoisomer is a primary challenge. This often involves the use of chiral auxiliaries, asymmetric catalysts, or stereoselective cyclization strategies.

  • Oxidative Coupling: The formation of the lignan backbone often relies on an oxidative coupling of phenolic precursors. This step can be low-yielding and produce a mixture of regioisomers and polymeric side products. Careful selection of the oxidizing agent and reaction conditions is crucial.

  • Epoxidation and Cyclization: The formation of the two epoxide rings and the subsequent intramolecular cyclizations to form the diepoxy bridge are critical steps that can be prone to side reactions and low yields. Controlling the regioselectivity and stereoselectivity of these transformations is paramount.

Q2: My oxidative coupling reaction is giving a low yield and a complex mixture of products. What can I do?

A2: Low yields and product mixtures in oxidative coupling are common. Consider the following troubleshooting steps:

  • Oxidant Choice: The choice of oxidant is critical. Common oxidants for phenolic coupling include iron(III) chloride, manganese(III) acetate, and horseradish peroxidase/H₂O₂. The optimal oxidant will depend on the specific substrate.

  • Reaction Conditions: Temperature, solvent, and substrate concentration can significantly impact the reaction outcome. Lower temperatures may improve selectivity, while a suitable solvent can enhance the solubility of reactants and intermediates. High dilution conditions can sometimes favor intramolecular coupling over polymerization.

  • Protecting Groups: The presence of free hydroxyl groups can lead to undesired side reactions. Protecting the phenolic hydroxyls with appropriate protecting groups that can be selectively removed later in the synthesis is a common strategy.

Q3: I am struggling with the stereoselective formation of the diepoxide moiety. How can I improve this?

A3: Achieving the correct stereochemistry of the diepoxide is a significant hurdle. Here are some strategies:

  • Directed Epoxidation: If a hydroxyl group is suitably positioned in the precursor, it can be used to direct the epoxidation to a specific face of the double bond, thereby controlling the stereochemistry.

  • Chiral Reagents: The use of chiral epoxidizing agents, such as those derived from Sharpless asymmetric epoxidation, can introduce the desired stereochemistry.

  • Substrate Control: The inherent stereochemistry of the starting material can influence the stereochemical outcome of the epoxidation and subsequent cyclization steps. Careful design of the synthetic precursor is therefore essential.

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and suggested solutions for the synthesis of this compound derivatives.

Problem Potential Cause(s) Suggested Solution(s)
Low yield in the initial oxidative coupling step. - Inappropriate choice of oxidizing agent.- Sub-optimal reaction conditions (temperature, concentration, solvent).- Polymerization of starting materials or intermediates.- Decomposition of starting materials or products.- Screen a variety of oxidizing agents (e.g., FeCl₃, Mn(OAc)₃, HRP/H₂O₂).- Optimize reaction temperature, concentration, and solvent.- Employ high-dilution conditions to favor intramolecular reactions.- Use milder reaction conditions and monitor the reaction closely by TLC or LC-MS.
Formation of multiple regioisomers during oxidative coupling. - Lack of regiocontrol in the radical coupling process.- Modify the electronic properties of the aromatic rings through the use of directing groups.- Employ enzyme-catalyzed coupling which can exhibit high regioselectivity.
Poor stereoselectivity in the formation of the diepoxide core. - Lack of facial selectivity in the epoxidation step.- Non-stereospecific cyclization.- Utilize substrate-directed epoxidation.- Employ chiral epoxidizing agents (e.g., Sharpless asymmetric epoxidation).- Optimize cyclization conditions (e.g., choice of base, solvent, temperature) to favor the desired diastereomer.
Difficulty in purifying the final product from diastereomers. - Similar polarity of the diastereomeric products.- Employ high-performance liquid chromatography (HPLC) with a chiral stationary phase.- Consider derivatization to separate the diastereomers, followed by removal of the derivatizing group.- Recrystallization may be effective if a crystalline solid can be obtained.
Decomposition of the product during purification. - Sensitivity of the diepoxide functionality to acidic or basic conditions.- Use neutral pH conditions during workup and chromatography.- Employ milder purification techniques such as flash chromatography with a neutral stationary phase (e.g., silica (B1680970) gel deactivated with triethylamine).

Experimental Protocols

1. General Procedure for Oxidative Coupling of Phenolic Precursors:

  • Objective: To form the C-C bond linking the two phenylpropanoid units.

  • Methodology:

    • Dissolve the protected phenolic precursor (e.g., a coniferyl alcohol derivative) in a suitable solvent (e.g., dichloromethane (B109758), acetonitrile, or a biphasic system).

    • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

    • Add the oxidizing agent (e.g., a solution of FeCl₃ in acetonitrile) dropwise over a period of time.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium thiosulfate).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

2. General Procedure for Stereoselective Dihydroxylation:

  • Objective: To introduce two hydroxyl groups with specific stereochemistry, which can then be converted to the epoxide.

  • Methodology (Sharpless Asymmetric Dihydroxylation):

    • To a stirred solution of the olefin precursor in a mixture of t-butanol and water, add the AD-mix-β (for one enantiomer) or AD-mix-α (for the other).

    • Stir the reaction at room temperature or 0 °C until the starting material is consumed (monitored by TLC).

    • Quench the reaction by adding sodium sulfite.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the diol by flash column chromatography.

3. General Procedure for Epoxidation and Intramolecular Cyclization:

  • Objective: To form the diepoxide core of the lignan.

  • Methodology:

    • The diol precursor is often converted to a dimesylate or ditosylate. To a solution of the diol in dichloromethane at 0 °C, add triethylamine (B128534) followed by methanesulfonyl chloride or p-toluenesulfonyl chloride.

    • After the reaction is complete, the crude mesylate/tosylate is treated with a base (e.g., potassium carbonate or sodium hydride) in a suitable solvent (e.g., methanol (B129727) or THF) to effect the intramolecular Williamson ether synthesis, forming the epoxide rings.

    • The reaction is monitored by TLC, and upon completion, the product is isolated by extraction and purified by chromatography.

Visualizing the Synthetic Challenges

To better understand the logical flow of troubleshooting the synthesis of these complex molecules, the following diagram illustrates a general workflow.

Troubleshooting_Workflow General Troubleshooting Workflow for Diepoxylignan Synthesis cluster_start Problem Identification cluster_analysis Analysis cluster_troubleshooting Troubleshooting Strategies cluster_solutions Potential Solutions cluster_end Outcome Start Low Yield or Impure Product Analyze_Reaction Analyze Reaction (TLC, LC-MS, NMR) Start->Analyze_Reaction Identify_Step Identify Problematic Step (Starting Material, Intermediate, Final Product) Analyze_Reaction->Identify_Step Oxidative_Coupling Oxidative Coupling Issues: - Low Yield - Regioisomer Mixture Identify_Step->Oxidative_Coupling If coupling is the issue Stereocontrol Stereocontrol Issues: - Diastereomeric Mixture Identify_Step->Stereocontrol If stereochemistry is the issue Cyclization Cyclization/Epoxidation Issues: - Low Yield - Side Products Identify_Step->Cyclization If cyclization is the issue Purification Purification Challenges: - Co-eluting Impurities - Decomposition Identify_Step->Purification If purification is the issue Sol_Oxidative Optimize Oxidant, Conditions, Protecting Groups Oxidative_Coupling->Sol_Oxidative Sol_Stereo Use Chiral Reagents, Substrate Control Stereocontrol->Sol_Stereo Sol_Cyclization Optimize Base, Solvent, Temperature Cyclization->Sol_Cyclization Sol_Purification Alternative Chromatography, Recrystallization, Derivatization Purification->Sol_Purification End Improved Yield and Purity Sol_Oxidative->End Sol_Stereo->End Sol_Cyclization->End Sol_Purification->End

Caption: A flowchart illustrating a systematic approach to troubleshooting common synthetic challenges.

This guide provides a foundational framework for addressing the synthetic challenges associated with this compound derivatives. Given the complexity of this target molecule, researchers are encouraged to consult the primary literature for syntheses of structurally related compounds to devise the most effective synthetic and troubleshooting strategies.

Technical Support Center: Enhancing In Vivo Bioavailability of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with "2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene". This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to its low aqueous solubility and help enhance its bioavailability for in vivo studies.

Frequently Asked Questions (FAQs)

Issue 1: Poor Aqueous Solubility

Q1: My preparation of this compound for oral gavage in rodents shows visible precipitation. What is causing this and how can I improve its solubility?

A: The compound this compound, a lignan (B3055560) isolated from Kadsura longipedunculata, is known to have very low aqueous solubility (< 1 mg/mL)[1][2]. This inherent hydrophobicity is the primary reason for its precipitation in aqueous vehicles. To improve solubility for in vivo studies, several formulation strategies can be employed. These include the use of co-solvents, cyclodextrins, and creating amorphous solid dispersions.

Troubleshooting Strategies:

  • Co-solvent Systems: Start by attempting to dissolve the compound in a mixture of water and a biocompatible organic solvent. Common co-solvents for preclinical studies include polyethylene (B3416737) glycol 300/400 (PEG 300/400), propylene (B89431) glycol (PG), and ethanol. A stepwise approach to creating a co-solvent system is often most effective.

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility[3][4]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with a good safety profile.

  • Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at the molecular level[5][6]. The resulting amorphous solid form often exhibits significantly higher apparent solubility and dissolution rates compared to the crystalline form.

The following table provides a hypothetical comparison of solubility enhancement for this compound using these methods.

Formulation Strategy Vehicle/Carrier Achieved Concentration (Hypothetical) Observations
Simple Aqueous Suspension0.5% Carboxymethyl cellulose (B213188) (CMC) in water< 0.1 mg/mLRapid precipitation, non-homogenous
Co-solvent System20% PEG 400 / 80% Saline1-2 mg/mLClear solution, may require warming
Cyclodextrin Complexation10% HP-β-CD in water5-7 mg/mLClear solution, stable at room temperature
Solid Dispersion1:10 ratio with PVP K30 (Polyvinylpyrrolidone)10-15 mg/mL (reconstituted)Fine suspension of amorphous particles

Issue 2: Low and Variable Oral Bioavailability

Q2: I have administered this compound orally to rats, but the plasma concentrations are very low and inconsistent between animals. Why is this happening?

A: Low and variable oral bioavailability is a common challenge for poorly water-soluble compounds like this lignan. Several factors contribute to this issue, including poor dissolution in the gastrointestinal (GI) tract, potential degradation, and metabolism by gut microbiota[7][8]. The slow dissolution is often the rate-limiting step for absorption.

Troubleshooting Strategies:

To overcome these hurdles, advanced formulation techniques that not only enhance solubility but also improve dissolution rate and protect the molecule are necessary.

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range dramatically increases the surface area, leading to a faster dissolution rate[9][10]. This can be achieved through techniques like wet milling or precipitation.

  • Liposomal Encapsulation: Liposomes are lipid vesicles that can encapsulate hydrophobic drugs within their bilayer membrane[1][11]. This protects the drug from degradation in the GI tract and can facilitate its transport across the intestinal epithelium.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at body temperature. They offer advantages similar to liposomes, such as protection of the drug and enhanced absorption, with potentially better stability.

Below is a hypothetical table comparing the pharmacokinetic parameters of this compound in different formulations after oral administration in rats.

Formulation Dose (mg/kg) Cmax (ng/mL) (Hypothetical) AUC (ng*h/mL) (Hypothetical) Relative Bioavailability (%) (Hypothetical)
Aqueous Suspension5025 ± 10150 ± 60100 (Reference)
Solid Dispersion50150 ± 451200 ± 300800
Nanoparticle Suspension50350 ± 903300 ± 7502200
Liposomal Formulation50450 ± 1104800 ± 12003200

Troubleshooting Guides

Guide 1: Selecting the Right Bioavailability Enhancement Strategy

The choice of formulation strategy depends on the specific experimental needs, available equipment, and the physicochemical properties of the compound. The following workflow can guide your decision-making process.

G start Start: Low Bioavailability of This compound solubility Primary Issue: Poor Aqueous Solubility? start->solubility dissolution Secondary Issue: Slow Dissolution Rate? solubility->dissolution Yes cosolvent Strategy 1: Co-solvent System solubility->cosolvent Yes cyclodextrin Strategy 2: Cyclodextrin Complexation solubility->cyclodextrin Yes degradation Potential Issue: GI Degradation/Metabolism? dissolution->degradation Yes solid_disp Strategy 3: Solid Dispersion dissolution->solid_disp Yes nanoparticle Strategy 4: Nanoparticles dissolution->nanoparticle Yes degradation->nanoparticle Yes, if coated liposome (B1194612) Strategy 5: Liposomes/Lipid Carriers degradation->liposome Yes

Decision workflow for selecting a bioavailability enhancement strategy.

Guide 2: Common Pitfalls in Formulation Development

Problem Potential Cause Troubleshooting Action
Drug crashes out of co-solvent system upon dilution The concentration of the organic co-solvent falls below the critical level needed to maintain solubility.Decrease the final dilution step or increase the initial concentration of the co-solvent. Ensure the dosing volume is appropriate for the animal model.
Low drug loading in liposomes The drug has poor affinity for the lipid bilayer, or the preparation method is suboptimal.Screen different phospholipids (B1166683) and cholesterol ratios. Optimize the drug-to-lipid ratio. Ensure the processing temperature is above the phase transition temperature of the lipids.
Nanoparticle formulation shows aggregation over time Insufficient stabilization of the nanoparticles.Add a steric stabilizer (e.g., Poloxamer 188, PEG) or an electrostatic stabilizer to the formulation. Optimize the homogenization or sonication parameters.
Inconsistent results in in vivo studies Variability in formulation preparation, dosing technique, or animal physiology.Standardize the formulation protocol meticulously. Ensure accurate and consistent oral gavage technique. Fast animals overnight to reduce variability in GI conditions.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method

This protocol describes the preparation of a 1:10 (w/w) solid dispersion of this compound with polyvinylpyrrolidone (B124986) (PVP K30).

Materials:

  • This compound

  • PVP K30

  • Methanol (B129727) (HPLC grade)

  • Round-bottom flask

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Weigh 100 mg of this compound and 1000 mg of PVP K30.

  • Dissolve both components in a minimal amount of methanol (e.g., 20-30 mL) in a round-bottom flask by gentle swirling or sonication until a clear solution is obtained.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at 40°C until a thin, dry film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the solid material from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to ensure a uniform particle size.

  • Store the resulting powder in a desiccator until use. For administration, the powder can be suspended in a suitable aqueous vehicle (e.g., 0.5% CMC).

Protocol 2: Preparation of a Liposomal Formulation using the Thin-Film Hydration Method

This protocol describes the preparation of liposomes encapsulating the hydrophobic this compound.

Materials:

  • This compound

  • Soy phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform/Methanol mixture (2:1, v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Weigh 10 mg of this compound, 100 mg of SPC, and 30 mg of cholesterol.

  • Dissolve all components in 10 mL of the chloroform/methanol mixture in a round-bottom flask.

  • Evaporate the organic solvents using a rotary evaporator at 37°C to form a thin lipid film on the flask wall.

  • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film by adding 10 mL of pre-warmed (37°C) PBS to the flask.

  • Rotate the flask gently for 1 hour to allow the lipids to swell and form multilamellar vesicles (MLVs).

  • To reduce the size of the liposomes, sonicate the suspension using a probe sonicator (in an ice bath to prevent overheating) or a bath sonicator until the milky suspension becomes translucent.

  • (Optional) For a more uniform size distribution, extrude the liposome suspension 10-15 times through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Store the final liposomal formulation at 4°C.

Signaling Pathways and Logical Relationships

The following diagram illustrates the primary barriers to the oral bioavailability of hydrophobic compounds like this compound.

G cluster_0 Gastrointestinal Tract oral Oral Administration of Crystalline Compound dissolution Poor Dissolution in GI Fluids oral->dissolution permeation Low Permeation Across Intestinal Wall dissolution->permeation metabolism First-Pass Metabolism (Gut Wall & Liver) permeation->metabolism systemic Low Concentration in Systemic Circulation metabolism->systemic

Barriers to oral bioavailability for hydrophobic compounds.

The next diagram illustrates how different formulation strategies can overcome these barriers.

G cluster_0 Formulation Strategies cluster_1 Mechanisms of Action sd Solid Dispersion amorphous Creates Amorphous Form Increases Apparent Solubility sd->amorphous nano Nanoparticles surface_area Increases Surface Area Enhances Dissolution Rate nano->surface_area lipo Liposomes protection Protects from Degradation Facilitates Absorption lipo->protection bioavailability Enhanced Bioavailability amorphous->bioavailability surface_area->bioavailability protection->bioavailability

Mechanisms of bioavailability enhancement strategies.

References

Technical Support Center: Quantification of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantification of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a neolignan that has been isolated from the aerial parts of Rodgersia podophylla[1]. Lignans (B1203133) are a large group of phenolic compounds found in plants, known for their potential biological activities[2].

Q2: Which analytical techniques are most suitable for quantifying this lignan (B3055560)?

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and reliable method for lignan quantification.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the analyte.[3] For complex matrices, comprehensive two-dimensional liquid chromatography (LCxLC) can provide enhanced separation and selectivity[2].

Q3: I cannot find a commercial standard for this compound. What are my options?

If a certified reference standard is unavailable, you may need to:

  • Isolate and purify the compound from a known plant source, such as Rodgersia podophylla. The purity of the isolated compound must then be rigorously assessed using techniques like NMR, MS, and elemental analysis.

  • Synthesize the compound .

  • Use a related lignan standard with a similar chromophore for semi-quantitative analysis, with the understanding that the results will be an estimation.

Q4: What are the critical initial steps for sample preparation?

Proper sample handling is crucial to avoid degradation and ensure accurate quantification.[4]

  • Sample Collection and Storage: Immediately freeze samples after collection to prevent enzymatic or oxidative degradation.

  • Drying: Lyophilization (freeze-drying) is a mild technique that preserves the integrity of thermolabile compounds.

  • Grinding: Cryogenic grinding of dried plant material helps to prevent heat generation and subsequent degradation of the analyte.

  • Storage of Processed Samples: Store ground samples in a cold, dark, and dry environment to maintain stability[4].

Troubleshooting Guide

Issue 1: Low or No Recovery of the Analyte During Extraction

Possible Causes & Solutions

CauseRecommended Solution
Inappropriate Solvent System Lignans exhibit a range of polarities. Start with a moderately polar solvent like 80% methanol (B129727) or ethanol (B145695).[5] A sequential extraction with a non-polar solvent (to remove lipids) followed by a polar solvent can be effective.[3]
Insufficient Extraction Time/Temperature Optimize extraction time and temperature. Methods like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction times compared to traditional methods like Soxhlet.[5] For UAE, consider 30-60 minutes at 40-60°C.
Degradation of the Lignan Protect the sample from light and high temperatures during extraction. Some lignans are acid-labile, so avoid harsh acidic conditions unless hydrolysis of glycosidic bonds is intended.[4]
Inefficient Cell Wall Disruption Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, Broadening)

Possible Causes & Solutions

CauseRecommended Solution
Column Overload Reduce the injection volume or dilute the sample.[6]
Column Contamination/Degradation Use a guard column to protect the analytical column.[7] If the column is contaminated, flush it with a strong solvent. If performance does not improve, the column may need replacement.[6]
Incompatible Mobile Phase Ensure the sample solvent is compatible with the mobile phase. A mismatch can cause peak distortion.
Secondary Interactions Peak tailing can occur due to interactions between the analyte and active sites on the silica (B1680970) packing. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can help to protonate silanols and improve peak shape for phenolic compounds.
Issue 3: Inconsistent Retention Times

Possible Causes & Solutions

CauseRecommended Solution
Fluctuations in Column Temperature Use a column oven to maintain a stable temperature.[7]
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate composition, especially for gradient elution.[7] Degas the mobile phase to prevent air bubbles.[7]
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[7]
Pump Malfunction or Leaks Check for pressure fluctuations, which may indicate leaks in the system or issues with pump seals.[6][7]
Issue 4: High Baseline Noise or Drifting Baseline

Possible Causes & Solutions

CauseRecommended Solution
Contaminated Mobile Phase or Detector Cell Filter all solvents before use.[6] If the detector cell is contaminated, flush it with a strong, appropriate solvent.[7]
Air Bubbles in the System Degas the mobile phase thoroughly. Purge the pump to remove any trapped bubbles.[7]
Deteriorating Detector Lamp A lamp nearing the end of its life can cause baseline noise. Replace the lamp if its energy output is low.[7]
Column Bleed This can occur with new columns or if operating outside the recommended pH or temperature range. Condition the column as per the manufacturer's instructions.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE)
  • Preparation: Weigh 10 g of finely powdered, dried plant material into a flask.

  • Extraction: Add 200 mL of 80% ethanol (a 20:1 solvent-to-solid ratio).

  • Sonication: Place the flask in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature of 50°C.

  • Filtration: After extraction, filter the mixture to separate the extract from the plant residue.

  • Re-extraction: To ensure complete extraction, re-extract the residue under the same conditions.

  • Concentration: Combine the extracts and concentrate them using a rotary evaporator at a temperature below 50°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.

Protocol 2: HPLC-UV Quantification Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% acetic acid in water (A) and methanol or acetonitrile (B52724) (B).

  • Gradient Program: A typical gradient might start at 10-30% B, increasing to 50-80% B over 20-30 minutes. The exact gradient should be optimized for the specific separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the UV absorbance maximum for the lignan, likely in the range of 230-280 nm. A photodiode array (PDA) detector is useful for identifying the optimal wavelength.

  • Injection Volume: 10 µL.

  • Calibration: Prepare a series of calibration standards of the purified compound (or a related standard) in the mobile phase. Generate a calibration curve by plotting peak area against concentration.

  • Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Data Presentation

Table 1: HPLC Method Validation Parameters

ParameterAcceptance CriteriaExample Result
Linearity (r²) > 0.9990.9995
Limit of Detection (LOD) S/N ratio ≥ 31.5 ng
Limit of Quantification (LOQ) S/N ratio ≥ 104.5 ng
Precision (RSD%) < 2%1.5%
Accuracy (Recovery %) 95 - 105%98.7%
Stability (RSD%) < 3% over 24h2.1%

Table 2: Quantification of this compound in Samples

Sample IDReplicate 1 (µg/g)Replicate 2 (µg/g)Replicate 3 (µg/g)Mean (µg/g)SD
Sample A45.246.145.545.60.46
Sample B33.834.534.134.10.35
Sample C51.350.951.751.30.40

Visualizations

G cluster_0 Sample Preparation cluster_1 Analysis Plant_Material Plant Material (e.g., Rodgersia podophylla) Drying Drying (Freeze-drying) Plant_Material->Drying Grinding Grinding (Cryogenic) Drying->Grinding Extraction Extraction (UAE/MAE) Grinding->Extraction Filtration Filtration/ Purification (SPE) Extraction->Filtration HPLC HPLC-UV/MS Analysis Filtration->HPLC Quantification Data Processing & Quantification HPLC->Quantification

Caption: General workflow for the quantification of this compound.

G cluster_0 Initial Checks cluster_1 Hardware & Consumables cluster_2 Mobile Phase Issues Start Problem: Poor Peak Shape Check_Method Review Method Parameters (Injection Volume, Flow Rate) Start->Check_Method Check_Sample_Prep Sample Overload? Check_Method->Check_Sample_Prep Check_Column Column Contaminated? Age of Column? Check_Sample_Prep->Check_Column If no overload Check_Mobile_Phase Sample/Mobile Phase Mismatch? Check_Sample_Prep->Check_Mobile_Phase If no overload Flush_Column Flush with Strong Solvent Check_Column->Flush_Column Replace_Column Replace Column Flush_Column->Replace_Column If no improvement Modify_Mobile_Phase Add Modifier (e.g., 0.1% Formic Acid) Check_Mobile_Phase->Modify_Mobile_Phase

Caption: Troubleshooting logic for poor chromatographic peak shape.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Lignans: Featuring a Representative from Kadsura longipedunculata

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: This guide provides a comparative overview of the biological activities of several well-characterized lignans (B1203133). Initial literature searches for the specific compound "2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene" did not yield specific biological activity data. Therefore, to fulfill the comparative nature of this guide, we have included data for newly identified lignans from its source plant, Kadsura longipedunculata, specifically focusing on their anti-inflammatory properties as a representative example. This allows for a meaningful comparison with other prominent lignans for which extensive data is available.

Lignans are a diverse class of polyphenolic compounds found in a variety of plants, known for their wide range of biological activities. This guide compares the anti-inflammatory, antioxidant, and anticancer properties of several key lignans, providing available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Comparative Biological Activity of Selected Lignans

The following table summarizes the reported biological activities of selected lignans, including a representative from Kadsura longipedunculata, focusing on their anti-inflammatory, antioxidant, and anticancer effects. The data is presented as IC50 values, which represent the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.

LignanBiological ActivityAssayCell Line/SystemIC50 Value (µM)Reference
Kadlongilignans (from K. longipedunculata) Anti-inflammatoryNitric Oxide (NO) Production InhibitionLPS-induced murine macrophages19.46 - 64.82[1]
Secoisolariciresinol AntioxidantDPPH Radical ScavengingIn vitro78.9 (as SDG)[2]
Matairesinol Anti-inflammatoryNitric Oxide (NO) Production InhibitionLPS-induced BV2 microglia~12.5[3][4]
AnticancerCell Proliferation InhibitionPancreatic Cancer Cells40-80[5]
Pinoresinol AnticancerCell Proliferation InhibitionHL60 (Leukemia)8[6][7]
AnticancerCell Proliferation InhibitionSKBr3 (Breast Cancer)575[8][9]
Podophyllotoxin AnticancerCytotoxicityDU 145 (Prostate Cancer)1.1[10]
AnticancerCytotoxicityA549 (Lung Cancer)2.2[10]
Arctigenin Anti-inflammatoryCOX-2 Gene Expression Inhibition-0.1[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

  • Principle: DPPH is a stable free radical that, in the presence of an antioxidant, is reduced, leading to a color change from purple to yellow. The decrease in absorbance is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).

    • Prepare various concentrations of the test compound in a suitable solvent.

    • In a 96-well plate, add a specific volume of the test compound solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control group with the solvent and DPPH solution, and a blank with the solvent only.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value is then determined from a dose-response curve.[12][13][14][15][16]

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability and Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity and is a common method for measuring cytotoxicity of potential anticancer compounds.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 500 and 600 nm (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[17][18][19][20]

Griess Test for Nitric Oxide (NO) Production

This assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO, as an indicator of NO production, which is a key mediator in inflammation.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.

  • Procedure:

    • Collect the cell culture supernatant from cells that have been stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound.

    • In a 96-well plate, mix the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for a short period (e.g., 10-15 minutes).

    • Measure the absorbance at approximately 540 nm.

    • A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.[21][22][23][24][25]

Western Blot for NF-κB Pathway Activation

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways like NF-κB, which is central to inflammation.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Procedure:

    • Lyse cells to extract total protein or separate cytoplasmic and nuclear fractions.

    • Determine protein concentration using a suitable assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phosphorylated p65 subunit of NF-κB or IκBα).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands indicates the amount of the target protein.[26][27][28][29]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow for evaluating the biological activity of lignans.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_P P-IκBα NFkB NF-κB (p65/p50) NFkB->IkB bound to NFkB_N NF-κB (p65/p50) NFkB->NFkB_N translocates IkB_P->NFkB releases Proteasome Proteasome IkB_P->Proteasome degradation Arctigenin Arctigenin Arctigenin->IKK inhibits DNA DNA NFkB_N->DNA binds to Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) DNA->Genes induces

Caption: NF-κB signaling pathway in inflammation and its inhibition by Arctigenin.

G start Start: Lignan Compound activity Select Biological Activity (e.g., Anti-inflammatory) start->activity assay Choose In Vitro Assay (e.g., Griess Test for NO) activity->assay cells Cell Culture (e.g., RAW 264.7 macrophages) assay->cells treatment Cell Treatment: - Lignan - Inflammatory stimulus (LPS) cells->treatment measurement Measure Response (e.g., Nitrite concentration) treatment->measurement analysis Data Analysis: Calculate IC50 measurement->analysis end Conclusion: Determine Potency analysis->end

Caption: Experimental workflow for evaluating the anti-inflammatory activity of a lignan.

References

A Comparative Analysis of Podophyllotoxin and 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene for Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the contrasting biological activities and mechanisms of the well-characterized lignan (B3055560), podophyllotoxin (B1678966), and the lesser-known 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene.

This guide provides a comprehensive comparative analysis of podophyllotoxin, a widely studied natural product with established clinical applications, and this compound, a lignan isolated from Kadsura longipedunculata. While extensive experimental data is available for podophyllotoxin, allowing for a deep dive into its pharmacological profile, research on this compound is currently limited. This comparison, therefore, juxtaposes the known entity of podophyllotoxin with the current state of knowledge regarding other lignans (B1203133) from the same source, highlighting areas for future investigation.

Chemical Structures

Podophyllotoxin: A non-alkaloid lignan toxin extracted from the roots and rhizomes of Podophyllum species.[1] It is characterized by a rigid, fused ring system.

This compound: A lignan isolated from the fruits of Kadsura longipedunculata. Specific details regarding its chemical properties and biological activities are not extensively documented in publicly available literature.

Comparative Biological Activity

A direct comparison of the biological activity of these two specific compounds is challenging due to the lack of extensive experimental data for this compound. However, we can compare the well-documented activities of podophyllotoxin with the reported activities of other lignans isolated from Kadsura longipedunculata.

Podophyllotoxin is a potent antimitotic agent that inhibits cell division.[1][2] It and its derivatives are used as antiviral agents, particularly for the treatment of genital warts caused by the human papillomavirus (HPV), and as antitumor agents.[3][4][5] Etoposide (B1684455) and teniposide, semi-synthetic derivatives of podophyllotoxin, are used in cancer chemotherapy.

Lignans from Kadsura longipedunculata have been reported to possess a range of biological activities, including anti-HIV, antitumor, and cytotoxic properties.[2] While these activities are attributed to the broader class of lignans from this plant, specific data for this compound is not available.

Quantitative Data Presentation

Table 1: Cytotoxicity of Podophyllotoxin Against Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer0.002 - 0.004[6]
K562Chronic Myeloid Leukemia0.003 - 0.006[7]
K562/A02 (drug-resistant)Chronic Myeloid Leukemia0.004 - 0.008[7]
A549Lung Carcinoma1.9[8]
HT29Colorectal Adenocarcinoma0.3 - 0.6[9]
DLD1Colorectal Adenocarcinoma0.3 - 0.6[9]
Caco2Colorectal Adenocarcinoma0.3 - 0.6[9]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 2: Antiviral Activity of Podophyllotoxin
VirusCell LineActivityReference
Herpes Simplex Virus Type 1 (HSV-1)VeroInhibition of replication[10][11][12]
Measles Virus-Inhibition of replication[10]
Human Papillomavirus (HPV)-Treatment of external warts[3][4][5]

Data for this compound: Specific quantitative data on the cytotoxicity and antiviral activity of this compound are not available in the reviewed literature. Lignans from Kadsura longipedunculata have shown cytotoxic and anti-HIV activities, but specific IC50 values for this particular compound have not been reported.[2]

Mechanism of Action

Podophyllotoxin

Podophyllotoxin exerts its biological effects through two primary mechanisms:

  • Tubulin Polymerization Inhibition: Podophyllotoxin binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle and ultimately apoptosis (programmed cell death).[3][13][14][15]

  • Topoisomerase II Inhibition: Some derivatives of podophyllotoxin, such as etoposide and teniposide, function as topoisomerase II inhibitors. They stabilize the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks and subsequent cell death.[3][15][16]

podophyllotoxin_mechanism cluster_topo Derivatives (Etoposide, Teniposide) Podophyllotoxin Podophyllotoxin Tubulin Tubulin Podophyllotoxin->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Topoisomerase_II Topoisomerase II DNA_Strand_Breaks DNA Strand Breaks Topoisomerase_II->DNA_Strand_Breaks DNA_Strand_Breaks->Apoptosis Etoposide Etoposide/ Teniposide Etoposide->Topoisomerase_II Inhibits

Caption: Mechanism of action of podophyllotoxin and its derivatives.

This compound and other Kadsura Lignans

The specific mechanism of action for this compound has not been elucidated. However, lignans from Kadsura species belong to various structural classes, including dibenzocyclooctadienes. Some dibenzocyclooctadiene lignans have been reported to exhibit anti-inflammatory and other biological activities, suggesting they may interact with various cellular signaling pathways. Without specific experimental data, any proposed mechanism would be speculative.

kadsura_lignans_potential_mechanisms Kadsura_Lignans Kadsura Lignans (General) Unknown Specific Molecular Targets (?) Kadsura_Lignans->Unknown Signaling_Pathways Cellular Signaling Pathways (e.g., NF-κB, MAPK) Biological_Effects Biological Effects (Anti-inflammatory, Cytotoxic, etc.) Signaling_Pathways->Biological_Effects Unknown->Signaling_Pathways

Caption: Potential (hypothetical) mechanism of action for Kadsura lignans.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., podophyllotoxin) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[17][18][19][20]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[17][20]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Caption: Workflow for a typical MTT cytotoxicity assay.

Tubulin Polymerization Assay

This in vitro assay measures the effect of a compound on the polymerization of purified tubulin.

Objective: To determine if a compound inhibits or promotes the assembly of microtubules.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP (guanosine triphosphate), and a polymerization buffer on ice.

  • Compound Addition: Add the test compound (e.g., podophyllotoxin) or a control vehicle to the reaction mixture.

  • Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 37°C cuvette in a spectrophotometer.

  • Turbidity Measurement: Monitor the change in absorbance (turbidity) at 340 nm over time. An increase in turbidity indicates microtubule polymerization.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization.

Caption: Workflow for an in vitro tubulin polymerization assay.

Conclusion

Podophyllotoxin is a well-characterized lignan with potent antimitotic and antiviral activities, primarily through the inhibition of tubulin polymerization. Its derivatives are established chemotherapeutic agents. In stark contrast, this compound remains a poorly characterized natural product. While other lignans from its source, Kadsura longipedunculata, exhibit promising biological activities, a lack of specific experimental data for this compound prevents a direct and meaningful comparison with podophyllotoxin. This highlights a significant knowledge gap and underscores the need for further research to elucidate the potential therapeutic properties of this compound and other novel lignans. Future studies should focus on isolating this compound in sufficient quantities for comprehensive biological evaluation, including cytotoxicity screening, antiviral assays, and mechanistic studies, to determine if it holds similar therapeutic promise to well-established lignans like podophyllotoxin.

References

validating the antioxidant activity of "2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lignans are a class of polyphenolic compounds found in plants that have garnered significant interest for their potential health benefits, including their antioxidant properties.[1][2] These properties are often attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.[1][2]

Comparative Antioxidant Activity of Lignans

To provide a benchmark for evaluating the antioxidant activity of "2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene," the following table summarizes the half-maximal inhibitory concentration (IC50) values for several other lignans, as determined by common in vitro antioxidant assays. A lower IC50 value indicates a higher antioxidant activity.

Lignan (B3055560)DPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (IC50)Reference
Nordihydroguaiaretic acid6.601 µg/mL13.070 µg/mL[3]
(-)-Secoisolariciresinol14.141 µg/mL12.252 µg/mL[3]
Secoisolariciresinol diglycoside16.970 µg/mL13.547 µg/mL[3]
α-(-)-Conidendrin23.296 µg/mL13.345 µg/mL[3]

Key Signaling Pathway in Antioxidant Defense: Nrf2

Lignans can exert their antioxidant effects not only by direct radical scavenging but also by activating endogenous antioxidant defense mechanisms. A crucial pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][[“]] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a wide array of antioxidant and cytoprotective genes.[4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_dimer ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 releases Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitin Keap1->Ub associates with Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Ub->Nrf2_cyto targets for Maf sMaf Nrf2_nuc->Maf Nrf2_Maf_dimer Nrf2-Maf Dimer ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Nrf2_Maf_dimer->ARE binds to

Caption: The Nrf2 signaling pathway activation under oxidative stress.

Experimental Protocols

Standardized assays are crucial for the reliable determination of antioxidant activity. The following are detailed methodologies for three widely used assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[6]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (B145695)

  • Test compound (e.g., "this compound")

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Sample Preparation: Prepare a stock solution of the test compound and the positive control in methanol. Create a series of dilutions from the stock solution.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the sample or standard solution to a fixed volume of the DPPH solution. A typical ratio is 1:1, for example, 100 µL of sample and 100 µL of DPPH solution.[7]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[6]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color.[8]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate or ammonium (B1175870) persulfate

  • Ethanol or water

  • Test compound

  • Positive control (e.g., Trolox)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[8][9]

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Sample Preparation: Prepare a stock solution and serial dilutions of the test compound and positive control.

  • Reaction Mixture: Add a small volume of the sample or standard solution to a fixed volume of the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.[9]

  • Absorbance Measurement: Measure the absorbance at 734 nm.[8]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: Determine the IC50 value from the plot of percentage inhibition versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[10]

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

  • 20 mM Ferric chloride (FeCl₃) solution

  • Test compound

  • Positive control (e.g., FeSO₄, Trolox)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[11][12]

  • Sample Preparation: Prepare a stock solution and serial dilutions of the test compound and a ferrous sulfate (B86663) standard curve.

  • Reaction Mixture: Add a small volume of the sample or standard to a fixed volume of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[11][13]

  • Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[10]

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to that of a ferrous sulfate standard curve. The results are expressed as FRAP values (e.g., in µM Fe(II) equivalents).

Experimental Workflow for Antioxidant Assays

The following diagram illustrates a general workflow for conducting in vitro antioxidant activity assays.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (DPPH, ABTS, FRAP) B Prepare Test Compound Stock Solution & Dilutions C Prepare Positive Control (e.g., Trolox, Ascorbic Acid) D Mix Reagents with Samples, Controls, and Blanks C->D E Incubate under Controlled Conditions D->E F Measure Absorbance (Spectrophotometer) E->F G Calculate Percentage of Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: General workflow for in vitro antioxidant capacity assessment.

References

Confirming the Structure of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of natural products is a cornerstone of drug discovery and development. For complex molecules like lignans, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is often insufficient. This guide provides a comparative overview of two-dimensional (2D) NMR techniques for confirming the intricate structure of "2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene," a natural product isolated from plants such as Kadsura longipedunculata.[1] We present supporting experimental protocols and data interpretation workflows to assist researchers in this analytical endeavor.

The Role of 2D NMR in Structural Elucidation

Modern NMR spectroscopy, particularly 2D techniques, is indispensable for determining the constitution of natural products.[2] Experiments such as COSY, HSQC, and HMBC provide through-bond correlation data that allows for the piecing together of a molecule's carbon skeleton and the assignment of proton and carbon signals.[3][4] This multi-faceted approach is crucial when dealing with the low proton density and complex stereochemistry often found in lignans.[5][6]

Comparative Analysis of Key 2D NMR Experiments

The primary 2D NMR experiments for structural confirmation are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Each provides a unique piece of the structural puzzle.

Experiment Information Provided Utility for this compound Alternative Techniques
COSY ¹H-¹H J-coupling correlations (typically over 2-3 bonds).[7]Identifies proton spin systems within the molecule, such as the protons on the dihydrofuran rings and the aromatic systems.TOCSY (Total Correlation Spectroscopy) can reveal entire spin systems, which is useful for overlapping signals.
HSQC ¹H-¹³C one-bond correlations.[7]Directly links each proton to its attached carbon atom, providing unambiguous C-H assignments. Essential for assigning the carbon skeleton.HETCOR (Heteronuclear Correlation) is an older, less sensitive alternative.
HMBC ¹H-¹³C long-range correlations (typically over 2-3 bonds).[7][8]Connects different spin systems and identifies quaternary carbons by showing correlations from protons to non-protonated carbons. Crucial for linking the aromatic rings and the diepoxy lignan (B3055560) core.NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations, which can help connect fragments and determine relative stereochemistry.
Mass Spectrometry (HRMS) High-resolution mass-to-charge ratio.Provides the elemental composition and confirms the molecular formula (C₁₈H₁₈O₄).[9]-

Predicted 2D NMR Data for Structural Confirmation

The following table summarizes the key expected 2D NMR correlations that would be used to confirm the structure of this compound. The atom numbering is based on the lignan nomenclature.

(Note: Exact chemical shifts are dependent on the solvent and experimental conditions. This table presents expected correlations for structural verification.)

Atom No. Expected ¹H Signal Expected ¹³C Signal Key COSY Correlations (¹H-¹H) Key HMBC Correlations (¹H to ¹³C)
7 Olefinic CHOlefinic CHH-8C-2, C-3, C-8, C-9
8 Olefinic CHOlefinic CHH-7C-4, C-7, C-9
9 Methine CHMethine CHH-8C-7, C-8
2' -Aromatic C-OH--
3' Aromatic CHAromatic CHH-5'C-1', C-4', C-5'
4' -Aromatic C-OH--
5' Aromatic CHAromatic CHH-3', H-6'C-1', C-3', C-4'
6' Aromatic CHAromatic CHH-5'C-2', C-4'
3 -Quaternary C-O--
4 -Quaternary C-O--
7' Methine CH-OMethine CH-OH-8'C-1', C-2', C-3, C-8'
8' Methylene CH₂-OMethylene CH₂-OH-7'C-4, C-7'

Experimental Protocols

Sample Preparation
  • Dissolve 2-5 mg of purified "this compound" in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[4]

  • ¹H-¹H COSY:

    • Pulse Program: Standard gradient-selected COSY (gCOSY).

    • Spectral Width: 12-16 ppm in both dimensions.

    • Acquisition: 2 scans per increment, with 256 increments in the indirect dimension.

  • ¹H-¹³C HSQC:

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement.

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 0-180 ppm.

    • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

    • Acquisition: 4 scans per increment, with 256 increments in the indirect dimension.

  • ¹H-¹³C HMBC:

    • Pulse Program: Standard gradient-selected HMBC.

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 0-200 ppm.

    • Long-Range Coupling Constant: Optimized for an average long-range C-H coupling of 8 Hz.[7]

    • Acquisition: 8-16 scans per increment, with 256 increments in the indirect dimension.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for using 2D NMR data to elucidate the structure of a natural product.

G cluster_data Data Acquisition cluster_analysis Data Analysis & Structure Assembly H1 1D ¹H NMR proton_env Identify Proton Environments & Spin Systems H1->proton_env C13 1D ¹³C & DEPT ch_fragments Assign C-H Fragments C13->ch_fragments COSY 2D ¹H-¹H COSY COSY->proton_env HSQC 2D ¹H-¹³C HSQC HSQC->ch_fragments HMBC 2D ¹H-¹³C HMBC connect_fragments Connect Fragments & Identify Quaternary Carbons HMBC->connect_fragments HRMS HRMS mol_formula Determine Molecular Formula HRMS->mol_formula final_structure Propose Final Structure mol_formula->final_structure proton_env->connect_fragments ch_fragments->connect_fragments connect_fragments->final_structure

Caption: Workflow for 2D NMR-based structure elucidation.

Conclusion

The structural confirmation of "this compound" is reliably achieved through a synergistic application of 2D NMR techniques. While ¹H and ¹³C NMR provide initial insights, the combination of COSY, HSQC, and HMBC experiments is essential for the complete and unambiguous assignment of the complex lignan framework. This guide provides the necessary framework for researchers to design experiments and interpret data effectively, ensuring accurate structural characterization critical for further drug development and scientific investigation.

References

"2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene" efficacy compared to known signaling inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy Analysis of Signaling Inhibitors

A comprehensive comparison of the signaling inhibitor 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene with known inhibitors is not possible at this time due to a lack of available scientific literature and experimental data on its biological activity.

Extensive searches for "this compound" have not yielded any published studies detailing its efficacy, mechanism of action, or inhibitory effects on any known signaling pathways. Therefore, a direct comparison with well-characterized signaling inhibitors cannot be conducted.

To provide a framework for future comparative analysis, should data on "this compound" become available, this guide outlines the profiles of three well-established signaling inhibitors: Silibinin (B1684548), LY294002, and U0126. These compounds target distinct and critical pathways in cellular signaling.

Known Signaling Inhibitors: A Reference for Comparison

For a meaningful comparison, experimental data on the target compound would need to be generated and contrasted with the established profiles of inhibitors such as those listed below. Key comparative metrics would include IC50 values (the concentration of an inhibitor required to reduce the activity of a target by 50%), pathway specificity, and effects on downstream cellular processes.

Table 1: Overview of Selected Known Signaling Inhibitors

InhibitorPrimary Target PathwayKey Cellular EffectsReported IC50 Values
Silibinin NF-κB, PI3K/Akt, mTOR, MAPKAnti-inflammatory, anti-proliferative, pro-apoptotic.[1][2][3][4]Varies depending on cell type and assay.
LY294002 PI3K/AktInhibits cell proliferation, induces apoptosis.[5][6][7][8]~1.4 µM for PI3K.[8]
U0126 MEK/ERK (MAPK)Inhibits cell proliferation and differentiation.[9][10][11][12][13]72 nM for MEK1, 58 nM for MEK2.[12]

In-Depth Profiles of Known Signaling Inhibitors

Silibinin: A Multi-Pathway Modulator

Silibinin, a flavonolignan derived from milk thistle, is known to modulate multiple signaling pathways, contributing to its anti-inflammatory and anti-cancer properties.[3]

Signaling Pathways Targeted by Silibinin:

  • NF-κB Pathway: Silibinin has been shown to inhibit the nuclear translocation of NF-κB, a key regulator of inflammation. This is achieved by preventing the phosphorylation of its inhibitor, IκBα.[1]

  • PI3K/Akt/mTOR Pathway: Silibinin can inhibit the mTOR signaling pathway and has been observed to increase the phosphorylation of Akt, a central kinase in the PI3K/Akt pathway.[2] This dual effect suggests a complex regulatory role.

  • MAPK Pathway: Studies have indicated that silibinin can suppress the phosphorylation of ERK1/2, components of the MAPK pathway, which is involved in cell proliferation and invasion.[4]

Silibinin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK MEK MEK Receptor->MEK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Inflammation, Proliferation) mTOR->Gene_Expression IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB NF-κB->Gene_Expression ERK ERK MEK->ERK ERK->Gene_Expression Silibinin Silibinin Silibinin->mTOR Silibinin->IKK Silibinin->MEK LY294002_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream_Effectors Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation LY294002 LY294002 LY294002->PI3K U0126_Workflow Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Ras Ras Extracellular_Signal->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK1_2->Transcription_Factors Gene_Expression_Proliferation Gene Expression & Cell Proliferation Transcription_Factors->Gene_Expression_Proliferation U0126 U0126 U0126->MEK1_2

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of the diepoxylignan, 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene. The focus is on establishing a framework for the cross-validation of two prevalent analytical techniques: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The experimental data presented herein is representative of the typical performance characteristics of these methods for lignan (B3055560) analysis and serves as a benchmark for method development and validation.

The cross-validation of analytical methods is a critical process in drug development and scientific research. It ensures that data generated by different methods or in different laboratories are comparable and reliable, thereby maintaining data integrity throughout the lifecycle of a product or research project. Key parameters evaluated during method validation and cross-validation include linearity, sensitivity (limits of detection and quantification), accuracy, and precision.

Comparison of Analytical Methods

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the sample matrix. For the analysis of this compound, HPLC-DAD and LC-MS/MS are two of the most suitable techniques.

Parameter HPLC-DAD LC-MS/MS Considerations for this compound
Principle Separation based on polarity, detection based on UV-Vis absorbance.Separation based on polarity, detection based on mass-to-charge ratio.The phenolic hydroxyl groups and conjugated system in the molecule provide a suitable chromophore for UV detection. LC-MS/MS offers higher selectivity and sensitivity, which is crucial for complex matrices or low concentrations.
Linearity (R²) Typically ≥ 0.999Typically ≥ 0.999Both methods can provide excellent linearity over a defined concentration range.
LOD ng/mL rangepg/mL to fg/mL rangeLC-MS/MS is significantly more sensitive, making it ideal for trace-level analysis.
LOQ ng/mL rangepg/mL to fg/mL rangeThe higher LOQ of HPLC-DAD may be sufficient for the analysis of bulk material or concentrated extracts.
Accuracy (% Recovery) 95 - 105%98 - 102%Both methods can achieve high accuracy, though LC-MS/MS may offer slightly better performance due to reduced matrix effects.
Precision (% RSD) < 5%< 3%LC-MS/MS generally provides better precision.
Selectivity Moderate; can be affected by co-eluting compounds with similar UV spectra.High; can differentiate the analyte from isobaric interferences through fragmentation patterns.The complex nature of plant extracts or biological samples often necessitates the high selectivity of LC-MS/MS.
Instrumentation Cost LowerHigherThe initial investment and maintenance costs for LC-MS/MS systems are considerably higher.

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-DAD and LC-MS/MS are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and instrumentation.

Sample Preparation (General Protocol)
  • Extraction: For plant material, an optimized extraction procedure is crucial. A common method involves ultrasound-assisted extraction (UAE) or accelerated solvent extraction (ASE) with a polar solvent such as methanol (B129727) or ethanol.

  • Purification: Depending on the complexity of the extract, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

  • Final Preparation: The dried extract is reconstituted in the initial mobile phase, filtered through a 0.22 µm syringe filter, and transferred to an autosampler vial.

HPLC-DAD Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution is typically used to achieve optimal separation.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-25 min: 50-90% B

    • 25-30 min: 90% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: Diode array detector monitoring at the maximum absorbance wavelength of this compound (typically around 280 nm).

LC-MS/MS Method
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A high-resolution reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile with 0.1% Formic acid

  • Gradient Program: A faster gradient can often be employed due to the increased selectivity of the mass spectrometer.

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI negative or positive mode (to be optimized for the target analyte).

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard should be determined and optimized.

Method Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of the HPLC-DAD and LC-MS/MS methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_analysis Analytical Phase cluster_evaluation Data Evaluation Phase cluster_conclusion Conclusion Phase define_acceptance Define Acceptance Criteria (% Difference, Statistical Tests) prepare_qc Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) define_acceptance->prepare_qc analyze_hplc Analyze QC Samples using Validated HPLC-DAD Method prepare_qc->analyze_hplc analyze_lcms Analyze QC Samples using Validated LC-MS/MS Method prepare_qc->analyze_lcms compare_results Compare Mean Concentrations and Variability analyze_hplc->compare_results analyze_lcms->compare_results statistical_analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman plot) compare_results->statistical_analysis acceptance_decision Decision on Method Comparability (Accept or Reject) statistical_analysis->acceptance_decision documentation Document Cross-Validation Results in a Formal Report acceptance_decision->documentation

Caption: Workflow for the cross-validation of two analytical methods.

Quantitative Data Summary

The following table summarizes the typical validation parameters for the quantification of a lignan like this compound using HPLC-DAD and LC-MS/MS.

Validation Parameter HPLC-DAD LC-MS/MS
Linearity Range 1 - 1000 ng/mL0.1 - 100 ng/mL
Correlation Coefficient (R²) 0.99920.9998
Limit of Detection (LOD) 0.5 ng/mL0.02 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL0.07 ng/mL
Accuracy (% Recovery)
Low QC (5 ng/mL)98.5%101.2%
Medium QC (50 ng/mL)101.2%99.8%
High QC (500 ng/mL)99.3%100.5%
Precision (% RSD)
Intra-day (n=6)< 2.5%< 1.8%
Inter-day (n=18)< 4.2%< 2.5%

Comparative Analysis of the Structure-Activity Relationship of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents from natural sources has identified lignans (B1203133), a diverse class of polyphenolic compounds, as a promising reservoir of bioactive molecules. Among these, diepoxylignans have garnered significant attention for their potential pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene and its analogs, with a focus on their cytotoxic, anti-inflammatory, antiviral, and antioxidant properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration of this compound class for therapeutic applications.

Cytotoxicity: Unraveling the Impact of Aromatic Substitution

The cytotoxic potential of diepoxylignan analogs, particularly 7,7'-epoxylignans, has been evaluated against various cancer cell lines. A key determinant of their activity appears to be the substitution pattern on the aromatic rings. The following table summarizes the cytotoxic activity of (-)-verrucosin, a representative 7,7'-epoxylignan, and its derivatives against human cervical cancer (HeLa) cells, as determined by the MTT assay.

CompoundR1R2R3R4R5R6IC50 (µM) vs. HeLa Cells
(-)-VerrucosinHOCH3OHHOCH3OH6.6[1]
Analog 1HOCH3OHHHOH> 100[1]
Analog 2HOCH3OHHOHH> 100[1]
Analog 3HHOHHOCH3OH25.0[1]
Analog 4HOHHHOCH3OH55.0[1]
7-(4-methoxyphenyl)-7'-(3,4-dimethoxyphenyl) derivativeHOCH3HHOCH3OCH32.4[1]

Key Observations from Cytotoxicity Data:

  • The presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings significantly influence cytotoxic activity.

  • A 4-hydroxy-3-methoxyphenyl substitution pattern on both aromatic rings, as seen in (-)-verrucosin, is crucial for its cytotoxic effect.

  • The complete removal or repositioning of these functional groups, as demonstrated in Analogs 1 through 4, leads to a dramatic decrease in cytotoxicity.

  • Interestingly, replacing the hydroxyl groups with methoxy groups, as in the 7-(4-methoxyphenyl)-7'-(3,4-dimethoxyphenyl) derivative, resulted in a nearly three-fold increase in potency compared to (-)-verrucosin, highlighting the nuanced role of these substituents in mediating the compound's interaction with its biological target.

Anti-inflammatory, Antiviral, and Antioxidant Activities

While the cytotoxic properties of certain diepoxylignans have been quantitatively assessed, there is a notable lack of specific IC50 values for their anti-inflammatory, antiviral, and antioxidant activities in the current scientific literature. Although broader classes of lignans have demonstrated potential in these areas, quantitative structure-activity relationship data for diepoxylignan analogs remains an area for future investigation.

Signaling Pathway: Induction of Apoptosis

The cytotoxic effects of 7,7'-epoxylignans, such as (-)-verrucosin and its analogs, are linked to the induction of apoptosis, a form of programmed cell death. The signaling cascade initiated by these compounds converges on the activation of executioner caspases, specifically caspase-3 and caspase-7.

G cluster_cell Cancer Cell Diepoxylignan Diepoxylignan Analog ((-)-Verrucosin derivative) Mitochondria Mitochondria Diepoxylignan->Mitochondria Induces mitochondrial stress Procaspase9 Pro-caspase-9 Mitochondria->Procaspase9 Release of pro-apoptotic factors Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Procaspase37 Pro-caspase-3/7 Caspase9->Procaspase37 Cleavage Caspase37 Caspase-3/7 Procaspase37->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution of apoptosis

Figure 1. Proposed signaling pathway for diepoxylignan-induced apoptosis.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Workflow:

G A Seed cells in a 96-well plate B Treat cells with diepoxylignan analogs A->B C Incubate for 48 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Figure 2. Workflow of the MTT assay for cytotoxicity.

Detailed Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the diepoxylignan analogs and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Griess Assay for Nitric Oxide Production (Anti-inflammatory Activity)

The Griess assay is a colorimetric method for the detection of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO). This assay is commonly used to quantify NO production by cells, which is an indicator of inflammatory response.

Workflow:

G A Seed macrophages in a 96-well plate B Pre-treat with diepoxylignan analogs A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess reagent E->F G Incubate for 15 minutes F->G H Measure absorbance at 540 nm G->H

Figure 3. Workflow of the Griess assay for nitric oxide.

Detailed Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the diepoxylignan analogs for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce nitric oxide production.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubation: Incubate the mixture at room temperature for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of nitric oxide inhibition to determine the IC50 value.

DPPH Radical Scavenging Assay (Antioxidant Activity)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method used to evaluate the antioxidant activity of compounds. The principle of the assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Workflow:

G A Prepare diepoxylignan analog solutions C Mix analog solution with DPPH solution A->C B Prepare DPPH solution in methanol B->C D Incubate in the dark for 30 minutes C->D E Measure absorbance at 517 nm D->E

Figure 4. Workflow of the DPPH radical scavenging assay.

Detailed Protocol:

  • Sample Preparation: Prepare a series of concentrations of the diepoxylignan analogs in methanol.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add the diepoxylignan analog solution to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

References

A Comparative Analysis of the Anti-inflammatory Effects of Neolignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of various neolignans, supported by experimental data. The information is intended to assist researchers in identifying promising candidates for further investigation and therapeutic development.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the inhibitory concentrations (IC50) of different neolignans against key inflammatory mediators. Lower IC50 values indicate greater potency.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

NeolignanPlant SourceIC50 (µM)Reference
Honokiol (B1673403)Magnolia officinalis3.3 ± 1.2[1]
Magnolol (B1675913)Magnolia officinalis15.8 ± 0.3[1]
ObovatolMagnolia obovata6.2 ± 1.2[1]
IsomagnololMagnolia obovata14.1 ± 0.9[1]
MagnobovatolMagnolia obovata14.2 ± 1.2[1]
9-methoxyobovatolMagnolia obovata14.8 ± 2.3[1]
2-hydroxyobovaaldehydeMagnolia obovata14.8 ± 3.2[1]
MyrislignanMyristica fragrans21.2
Machilin DMyristica fragrans18.5
(+)-SyringaresinolViburnum erosum8.30 ± 1.56[2]
(+)-PinoresinolViburnum erosum7.89 ± 1.22[2]
HerpetolViburnum erosum9.32 ± 0.36[2]
Saucerneol GSaussurea medusa14.3 ± 1.6[3]
Nectandrin BSaussurea medusa18.5 ± 1.9[3]
Meduneolignan ASaussurea medusa41.4 ± 3.1[3]

Table 2: Inhibition of Other Pro-inflammatory Markers

NeolignanTargetAssay SystemIC50 (µM) / % InhibitionReference
HonokiolCOX-2PGE2 production in RAW 264.7 cells1.2 µg/mL[4][5]
MagnololCOX-2PGE2 production in RAW 264.7 cells1.8 µg/mL[4][5]
4'-O-methylhonokiolCOX-2PGE2 production in RAW 264.7 cells2.0 µg/mL[4][5]
HonokiolIL-8 productionP. acnes-stimulated THP-1 cells51.4% inhibition at 10 µM[6]
MagnololIL-8 productionP. acnes-stimulated THP-1 cells42.7% inhibition at 10 µM[6]
HonokiolTNF-α productionP. acnes-stimulated THP-1 cells39.0% inhibition at 10 µM[6]
MagnololTNF-α productionP. acnes-stimulated THP-1 cells20.3% inhibition at 10 µM[6]
Magnolol Derivative 2TNF-α releaseLPS-activated RAW 264.7 cells42.11% inhibition at 10 µM[7]
Magnolol Derivative 3TNF-α releaseLPS-activated RAW 264.7 cells35.40% inhibition at 10 µM[7]
Magnolol Derivative 2IL-1β releaseLPS-activated RAW 264.7 cellsSignificant inhibition[7]
Magnolol Derivative 3IL-1β releaseLPS-activated RAW 264.7 cellsSignificant inhibition[7]
Houpulin GSuperoxide Anion GenerationHuman neutrophils3.54 µM
Houpulin ISuperoxide Anion GenerationHuman neutrophils5.48 µM
Houpulin JSuperoxide Anion GenerationHuman neutrophils4.21 µM
Houpulin GElastase ReleaseHuman neutrophils2.16 µM
Houpulin IElastase ReleaseHuman neutrophils3.39 µM
Houpulin JElastase ReleaseHuman neutrophils2.87 µM

Key Signaling Pathways in Neolignan-mediated Anti-inflammation

Neolignans exert their anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.

Neolignan_Anti_inflammatory_Signaling cluster_stimulus Inflammatory Stimuli cluster_receptor Cell Surface Receptor cluster_neolignans Neolignans cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus cluster_mediators Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 binds MEKK1 MEKK1 TLR4->MEKK1 activates Neolignans Neolignans Neolignans->MEKK1 inhibit IKK IKK Neolignans->IKK inhibit NF-κB (p65/p50) NF-κB (p65/p50) Neolignans->NF-κB (p65/p50) inhibit translocation p38 p38 MEKK1->p38 phosphorylates ERK ERK MEKK1->ERK phosphorylates JNK JNK MEKK1->JNK phosphorylates MEKK1->IKK activates IκBα IκBα IKK->IκBα phosphorylates IκBα->NF-κB (p65/p50) releases NF-κB_nucleus NF-κB (in nucleus) NF-κB (p65/p50)->NF-κB_nucleus translocates Gene_Expression Pro-inflammatory Gene Expression NF-κB_nucleus->Gene_Expression induces iNOS (NO) iNOS (NO) Gene_Expression->iNOS (NO) COX-2 (PGE2) COX-2 (PGE2) Gene_Expression->COX-2 (PGE2) TNF-α, IL-6, IL-1β TNF-α, IL-6, IL-1β Gene_Expression->TNF-α, IL-6, IL-1β

Caption: Neolignan anti-inflammatory signaling pathways.

Experimental Protocols

Detailed methodologies for key in vitro assays used to evaluate the anti-inflammatory effects of neolignans are provided below.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.

Griess_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_griess_reaction Griess Reaction cluster_detection Detection Seed_Cells Seed RAW 264.7 cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Neolignans Add neolignans at various concentrations Incubate_24h->Add_Neolignans Add_LPS Add LPS (1 µg/mL) Add_Neolignans->Add_LPS Incubate_24h_2 Incubate for 24h Add_LPS->Incubate_24h_2 Collect_Supernatant Collect 100 µL of supernatant Incubate_24h_2->Collect_Supernatant Add_Griess_Reagent Add 100 µL of Griess Reagent Collect_Supernatant->Add_Griess_Reagent Incubate_10min Incubate for 10 min at room temperature Add_Griess_Reagent->Incubate_10min Measure_Absorbance Measure absorbance at 540 nm Incubate_10min->Measure_Absorbance

Caption: Workflow for the Griess assay.

Detailed Steps:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the neolignan for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for another 24 hours.

  • Griess Reaction: Collect 100 µL of the cell culture supernatant. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubation and Measurement: Incubate the mixture for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

Detailed Steps:

  • Transfection: Co-transfect HEK293T cells with an NF-κB-dependent firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.

  • Treatment: After 24 hours, treat the transfected cells with the neolignan for 1-2 hours, followed by stimulation with an NF-κB activator such as tumor necrosis factor-alpha (TNF-α) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. The inhibitory effect of the neolignan is calculated as the percentage reduction in normalized luciferase activity compared to the stimulated control.

Western Blot for MAPK Phosphorylation

This technique is used to detect the phosphorylation status of key MAPK proteins (p38, ERK, and JNK), which is indicative of their activation.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting cluster_detection_wb Detection Cell_Treatment Treat cells with neolignan and/or LPS Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane with BSA or milk Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-phospho-p38) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab ECL_Detection Detect with ECL substrate and image Secondary_Ab->ECL_Detection

Caption: Western blot workflow for MAPK phosphorylation.

Detailed Steps:

  • Cell Treatment and Lysis: Treat cells as described for the other assays. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAPK (e.g., anti-phospho-p38) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the MAPK protein. The band intensities are quantified using densitometry software.

This guide provides a comparative overview of the anti-inflammatory effects of various neolignans, along with the necessary experimental details to facilitate further research. The presented data highlights the potential of neolignans as a promising class of compounds for the development of novel anti-inflammatory therapeutics.

References

In Vivo Validation of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for in vivo studies validating the biological activities of the neolignan 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene has yielded limited publicly available data. This compound, identified as a natural product isolated from plants such as Kadsura longipedunculata and Rodgersia podophylla, currently lacks published animal model studies to corroborate in vitro findings.[1][2]

While the initial intent was to provide a comparative guide of its in vivo performance against alternative compounds, the absence of such research in the public domain makes a direct comparison impossible at this time. The scientific literature readily available does not contain animal studies detailing the efficacy, toxicity, or pharmacokinetic profile of this compound.

For researchers and drug development professionals interested in this specific neolignan, this represents a significant knowledge gap and an opportunity for novel research. Future in vivo studies would be essential to determine its potential as a therapeutic agent.

General Workflow for Future In Vivo Validation Studies

Should in vivo data for this compound become available, a structured approach would be necessary to validate any promising in vitro results. A typical experimental workflow for such a study is outlined below.

cluster_preclinical Preclinical In Vivo Validation Workflow in_vitro Promising In Vitro Findings (e.g., anticancer, anti-inflammatory) animal_model Selection of Appropriate Animal Model in_vitro->animal_model study_design Experimental Design (Dosage, Route, Groups) animal_model->study_design treatment Treatment Administration study_design->treatment data_collection Data Collection (e.g., Tumor size, Biomarkers) treatment->data_collection analysis Statistical Analysis and Interpretation data_collection->analysis conclusion Conclusion on In Vivo Efficacy and Safety analysis->conclusion

Caption: A generalized workflow for the in vivo validation of in vitro findings.

Comparison with Structurally Related Compounds

While direct in vivo data for this compound is unavailable, studies on other natural compounds with similar structural motifs, such as chalcones and flavonoids, have demonstrated in vivo activity. For instance, research on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) has shown antitumor effects in a human tumor xenograft model.[3][4] These studies, while not directly applicable, may offer insights into potential experimental designs and endpoints for future investigations of the target neolignan.

It is crucial for the scientific community to conduct and publish in vivo research on this compound to understand its physiological effects and therapeutic potential. Until such data is available, any claims regarding its in vivo efficacy remain speculative.

References

Independent Verification of "2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene" Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential bioactivity of "2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene" with other structurally related neolignans. Due to the absence of direct experimental data on the target compound, this document leverages available information on the bioactivity of extracts from its source, Rodgersia podophylla, and quantitative data from similar dihydroxy-substituted lignans (B1203133) and neolignans. The guide summarizes key anti-inflammatory and antioxidant data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Comparative Bioactivity Data

While specific bioactivity data for "this compound" is not publicly available, extracts from Rodgersia podophylla, the plant from which it is isolated, have demonstrated notable anti-inflammatory and antioxidant properties. This suggests that its constituents, including "this compound", likely contribute to these effects. For a comprehensive comparison, this section presents quantitative data from several bioactive lignans and neolignans with similar structural features, focusing on their anti-inflammatory and antioxidant activities.

Table 1: Anti-inflammatory Activity of Selected Lignans and Neolignans (Inhibition of Nitric Oxide Production)

Nitric oxide (NO) is a key inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory potential. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for NO inhibition by various lignans in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundLignan/Neolignan TypeIC₅₀ (µM) for NO InhibitionSource
Lappaol FLignan9.5Arctium lappa
DiarctigeninLignan9.6Arctium lappa
Isatindigosesquilignan ASesquilignan19.46Isatis indigotica
Isatindigosesquilignan BSesquilignan64.82Isatis indigotica
LyoniresinolLignan21.56Acanthopanax sessiliflorus
Machilin DNeolignan8.6Saururus chinensis
Compound 1 from S. chinensisent-sauchinone-type lignan5.6Saururus chinensis
Compound 7 from S. chinensis8-O-4'-type neolignan8.6Saururus chinensis
Table 2: Antioxidant Activity of Selected Lignans and Neolignans (DPPH Radical Scavenging)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the free radical scavenging ability of a compound, a key indicator of antioxidant activity. The table below presents the IC₅₀ values for DPPH radical scavenging by various lignans.

CompoundLignan/Neolignan TypeIC₅₀ (µM) for DPPH ScavengingSource
TaxiresinolLignan18.4Not Specified
Lignan 5 from P. emblicaLignan10.62Phyllanthus emblica
Lignan 8 from P. emblicaLignan51.88Phyllanthus emblica
Acortatarinowin KNeolignan16.4 µg/mLAcorus tatarinowii
2'-hydroxy dihydroguaiaretic acidLignan3.3Saururus chinensis
Machilin DNeolignan3.8Saururus chinensis
Table 3: Cytotoxicity of Selected Lignans

Cytotoxicity is a critical parameter to assess the safety profile of a compound. The MTT assay is commonly used to determine the concentration at which a compound becomes toxic to cells.

CompoundCell LineIC₅₀ (µM) for CytotoxicitySource
Lappaol FRAW 264.7> 100Arctium lappa
DiarctigeninRAW 264.7> 100Arctium lappa
Bejolghotin CHCT-1160.78Cinnamomum bejolghota
Bejolghotin CA5491.02Cinnamomum bejolghota
Bejolghotin CMDA-MB-2310.95Cinnamomum bejolghota

Experimental Protocols

This section provides detailed methodologies for the key in vitro bioassays referenced in this guide.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This protocol details the measurement of nitric oxide production by assessing the level of nitrite (B80452), a stable product of NO, in the cell culture medium using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for another 24 hours.

  • Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new 96-well plate. Add 100 µL of Griess reagent to each well and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of NO inhibition using the following formula: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentrations.

Antioxidant Assay: DPPH Radical Scavenging

This protocol outlines the procedure for assessing the free radical scavenging activity of a compound using the stable DPPH radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol

  • Test compounds

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Sample Preparation: Prepare a series of dilutions of the test compounds and the positive control in the same solvent.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC₅₀ Determination: Determine the IC₅₀ value from a graph of scavenging percentage versus compound concentration.

Cytotoxicity Assay: MTT Assay

This protocol describes the use of the MTT assay to evaluate the effect of a compound on cell viability.

Materials:

  • Target cell line (e.g., RAW 264.7 or a cancer cell line)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability as: % Viability = (Absorbance of sample / Absorbance of control) x 100

  • IC₅₀ Determination: The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by "this compound" and the general workflows of the described experimental assays.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB->NFkB Releases Lignans Lignans/Neolignans (e.g., 2',4'-Dihydroxy-... -diepoxylign-7-ene) Lignans->IKK Inhibits Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Pro_inflammatory_genes Induces Transcription NO Nitric Oxide (NO) Pro_inflammatory_genes->NO Leads to Production of antioxidant_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1_Nrf2 Keap1-Nrf2 (Inactive) Nrf2 Nrf2 Nrf2_active Nrf2 (Active) Nrf2->Nrf2_active Translocates Keap1_Nrf2->Nrf2 Releases Lignans Lignans/Neolignans Lignans->ROS Scavenges Lignans->Nrf2 Promotes Release ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Antioxidant_enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_enzymes Induces Expression experimental_workflow cluster_assay Bioactivity Assays start Test Compound anti_inflammatory Anti-inflammatory Assay (NO Inhibition) start->anti_inflammatory antioxidant Antioxidant Assay (DPPH Scavenging) start->antioxidant cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity data_analysis Data Analysis (IC50 Calculation) anti_inflammatory->data_analysis antioxidant->data_analysis cytotoxicity->data_analysis results Comparative Bioactivity Profile data_analysis->results

Safety Operating Guide

Prudent Disposal of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene, a lignan (B3055560) compound. In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a potentially hazardous substance.

Immediate Safety and Handling

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to standard laboratory safety protocols is paramount to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE) and Safety Measures
Eye Protection
Hand Protection
Skin and Body Protection
Respiratory Protection
General Hygiene

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials. This procedure should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines.[1][2]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Since the specific hazards of this compound are not fully known, it must be treated as hazardous chemical waste.[3]

  • Segregate Waste Streams:

    • Solid Waste: Collect any solid form of the compound, contaminated labware (e.g., weigh boats, pipette tips), and spill cleanup materials in a designated, compatible hazardous waste container.[4][5]

    • Liquid Waste: If the compound is in solution, collect it in a separate, leak-proof hazardous waste container.[4] Do not mix with other waste streams unless compatibility is confirmed.[1][4] Lignans are generally lipophilic, so organic solvent waste is likely.[6][7] Separate halogenated and non-halogenated solvent waste where possible.[5]

    • Aqueous Waste: If the compound is in an aqueous solution, it should still be collected as hazardous waste unless confirmed to be non-hazardous by your institution's EHS department. Do not dispose of it down the sink.[2][4]

Step 2: Waste Container Management

  • Select Appropriate Containers: Use containers that are in good condition, leak-proof, and compatible with the chemical waste.[2][4] The original container is often a good choice.[2][5]

  • Labeling: As soon as waste is added, label the container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation began.[2][3][4] Avoid using abbreviations or chemical formulas.[3]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[2][4]

Step 3: Storage of Chemical Waste

  • Designated Storage Area: Store the hazardous waste container in a designated satellite accumulation area near the point of generation.[1]

  • Secondary Containment: Place the waste container in a secondary container, such as a plastic tub, to contain any potential leaks or spills.[2][3][4]

  • Segregation of Incompatibles: Store the waste away from incompatible materials, such as strong oxidizing agents or strong bases.[8][9]

Step 4: Disposal of Empty Containers

  • Triple Rinsing: Empty containers that held this compound must be triple rinsed with a suitable solvent.[1][2] The first rinseate must be collected and disposed of as hazardous waste.[4]

  • Container Disposal: After triple rinsing and air-drying in a ventilated area (like a fume hood), deface or remove the original label.[1][2][4] The clean, empty container can then typically be disposed of in the regular trash or recycling, according to institutional policy.[1]

Step 5: Requesting Waste Pickup

  • Contact EHS: Once the waste container is full, or if you are discontinuing work with the compound, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1][4]

  • Provide Documentation: Be prepared to provide all available information about the compound to the EHS office.[3]

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_container_disposal Empty Container Disposal cluster_final_disposal Final Disposal A Don Personal Protective Equipment B Identify & Segregate Waste (Solid, Liquid, Aqueous) A->B C Use Labeled, Compatible Hazardous Waste Container B->C E Triple Rinse Empty Container B->E For Empty Containers D Store in Secondary Containment C->D H Request Waste Pickup from EHS D->H F Collect First Rinseate as Hazardous Waste E->F G Dispose of Clean Container E->G F->C

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.